NRC-2694-A
Description
Properties
CAS No. |
1172626-99-1 |
|---|---|
Molecular Formula |
C24H27ClN4O3 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C24H26N4O3.ClH/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28;/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27);1H |
InChI Key |
YHFOWANFLQFAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
NRC-2694-A: A Technical Overview for Drug Development Professionals
An In-depth Guide to the EGFR Tyrosine Kinase Inhibitor in Clinical Development
Executive Summary
NRC-2694-A is an orally bioavailable, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) discovered and developed by NATCO Pharma Ltd.[1][2][3] Currently in Phase 2 clinical trials, this compound is being investigated in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) in patients who have progressed on or after immune checkpoint inhibitor therapy.[2][3][4][5] This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the available data on this compound, its mechanism of action, and clinical development.
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern.[1] For patients with recurrent or metastatic disease, treatment options are limited, particularly after failure of immunotherapy.[1][2][3] EGFR is a well-validated target in many epithelial cancers, including HNSCC, where its overexpression is common. This compound targets the tyrosine kinase domain of EGFR, aiming to inhibit downstream signaling pathways that drive tumor proliferation and survival.
Mechanism of Action
This compound is an EGFR antagonist that exerts its anti-cancer effects by inhibiting the intrinsic tyrosine kinase activity of the receptor. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits the activation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in EGFR-expressing tumor cells.
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway Inhibition by this compound.
Preclinical Data
Publicly available preclinical data for this compound is limited. The following table summarizes the key findings identified from available resources.
| Parameter | Value | Species | Source |
| Maximum Tolerated Dose (MTD) | 2000 mg/kg (oral) | Mouse | [6] |
| Efficacious Dose | 10 mg/kg | Mouse | [6] |
| EGFR Expression Inhibition | Comparable inhibition at 80 ng (190 nM) | In vitro | [6] |
Clinical Development
This compound has progressed through Phase 1 and 2 clinical trials in India and is currently in a Phase 2 trial in the United States.
Clinical Trial NCT05283226
This is a multi-center, single-arm, open-label Phase 2 study designed to evaluate the safety and efficacy of oral this compound in combination with paclitaxel.[3][4][5]
| Trial Design | Multi-center, single-arm, open-label, Phase 2 |
| Patient Population | Recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) with progression on or after immune checkpoint inhibitor therapy.[3][4][5] |
| Intervention | This compound (300 mg, oral, once daily) + Paclitaxel (175 mg/m², IV infusion, every 21 days).[4] |
| Primary Endpoint | Objective Response Rate (ORR) per RECIST v1.1.[4] |
| Key Secondary Endpoints | Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability. |
| Status | Recruiting |
Experimental Protocols
Clinical Trial Protocol (NCT05283226) - Abridged
-
Patient Screening and Enrollment: Eligible patients are adults with histologically confirmed R/M-HNSCC who have progressed after ICI therapy.[3][4][5]
-
Treatment Administration: Patients receive 300 mg of this compound orally once daily and an intravenous infusion of paclitaxel at a dose of 175 mg/m² over three hours, once every 21-day cycle.[4]
-
Tumor Assessment: Tumor response is evaluated every six weeks using CT or MRI scans, with responses graded according to RECIST v1.1 criteria.[4]
-
Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0.
Note: Detailed preclinical experimental protocols for determining parameters such as MTD, in vivo efficacy, and in vitro EGFR inhibition are not publicly available. The following are generalized methodologies commonly used in the field.
Generalized Preclinical Experimental Protocols
-
Maximum Tolerated Dose (MTD) Determination:
-
Groups of mice (e.g., 6-8 weeks old, specific strain) are administered escalating doses of the test compound (e.g., this compound) via the intended clinical route (oral).
-
Animals are monitored daily for a specified period (e.g., 14 days) for signs of toxicity, including weight loss, behavioral changes, and mortality.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
-
-
In Vivo Tumor Xenograft Studies:
-
Human HNSCC cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., this compound) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for target engagement).
-
-
In Vitro Kinase Assay:
-
The inhibitory activity of the compound against the EGFR tyrosine kinase is assessed using a biochemical assay.
-
This can be performed using purified recombinant EGFR kinase domain and a substrate peptide.
-
The assay measures the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Experimental Workflow Diagram
Caption: Generalized Drug Development Workflow for this compound.
Conclusion
This compound is a promising EGFR tyrosine kinase inhibitor currently undergoing clinical evaluation for the treatment of R/M-HNSCC. Its mechanism of action, targeting a key driver of oncogenesis in this patient population, provides a strong rationale for its development. While detailed preclinical data remains limited in the public domain, the ongoing Phase 2 clinical trial in combination with paclitaxel will be crucial in determining its future role in the oncology treatment landscape. Further publication of preclinical and clinical data is anticipated to provide a more comprehensive understanding of its therapeutic potential.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
NRC-2694-A: A Technical Overview of a Novel EGFR Inhibitor in Development for Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-2694-A is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR). Discovered and developed by NATCO Pharma Ltd., this compound is currently under investigation for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). This document provides a comprehensive technical guide on the discovery and development of this compound, including its mechanism of action, available clinical trial data, and generalized experimental protocols relevant to its class of compounds.
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a challenging malignancy with limited treatment options in the recurrent or metastatic setting, especially for patients who have progressed on immune checkpoint inhibitors.[1] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in HNSCC, and its inhibition has been a cornerstone of targeted therapy.[1] this compound emerges as a promising therapeutic agent designed to inhibit EGFR signaling, thereby impeding tumor growth and proliferation.[1]
Discovery and Development
This compound was discovered and developed by NATCO Pharma Ltd., an Indian pharmaceutical company.[1] While specific details of the discovery and preclinical development are not publicly available, it is understood that the compound demonstrated promising activity in early-phase trials conducted in India.[1] These initial findings led to the initiation of a Phase 2 clinical trial in the United States.[2]
Mechanism of Action: EGFR Signaling Pathway
This compound functions as an EGFR tyrosine kinase inhibitor.[1] Upon binding of its cognate ligands, such as EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the tyrosine kinase activity of EGFR, this compound prevents this signal transduction, ultimately leading to an anti-tumor effect.
Quantitative Data
Specific preclinical and Phase 1 quantitative data for this compound are not publicly available at this time. The following tables are presented as a template for the types of data typically generated for a tyrosine kinase inhibitor during its development.
Table 1: In Vitro Kinase Inhibition (Illustrative)
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| EGFR | [Data Not Available] | Biochemical Kinase Assay |
| HER2 | [Data Not Available] | Biochemical Kinase Assay |
| VEGFR2 | [Data Not Available] | Biochemical Kinase Assay |
Table 2: In Vitro Cellular Proliferation (Illustrative)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
|---|---|---|---|
| A431 | Epidermoid Carcinoma | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |
| FaDu | HNSCC | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |
| Calu-3 | Lung Adenocarcinoma | [Data Not Available] | Cell Viability Assay (e.g., MTS/XTT) |
Table 3: Pharmacokinetic Parameters in Preclinical Species (Illustrative)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| Mouse | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Rat | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Clinical Development
This compound has demonstrated a response in HNSCC patients in a Phase 1 monotherapy study conducted in India.[3][4] This promising early data supported the initiation of a Phase 2 clinical trial in the United States.
Phase 2 Clinical Trial (NCT05283226)
This is a multicenter, open-label, single-arm study designed to evaluate the safety and efficacy of oral this compound in combination with paclitaxel in patients with R/M-HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[3][5]
Table 4: Key Parameters of the Phase 2 Clinical Trial (NCT05283226)
| Parameter | Description |
|---|---|
| Official Title | A Phase 2 Multicenter, Open-Label, Single-Arm Study to Evaluate the Safety and Efficacy of Oral this compound in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy |
| Sponsor | NATCO Pharma Ltd. |
| Patient Population | Patients with unresectable R/M HNSCC of the oral cavity, oropharynx, hypopharynx, and larynx with documented disease progression on or after ICI therapy. |
| Intervention | This compound: 300 mg orally once dailyPaclitaxel: 175 mg/m² IV infusion once every 21-day cycle |
| Primary Endpoint | Objective Response Rate (ORR) according to RECIST v1.1 |
| Sample Size | Approximately 46 patients |
| Study Design | Simon's 2-stage design |
Experimental Protocols (Generalized)
While specific protocols for this compound are proprietary, the following sections describe standard methodologies for evaluating EGFR tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Methodology:
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
In a multi-well plate, add the recombinant EGFR kinase enzyme to each well.
-
Add the diluted this compound to the wells and incubate to allow for binding to the enzyme.
-
Initiate the kinase reaction by adding a solution containing a peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction using a suitable reagent.
-
Quantify the amount of phosphorylated substrate, often using a luminescence-based detection method.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTS/XTT)
This assay assesses the effect of the compound on the viability and proliferative capacity of cancer cell lines.
Methodology:
-
Seed HNSCC cell lines (e.g., FaDu, Cal27) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for 48 to 72 hours.
-
Add a tetrazolium salt-based reagent (e.g., MTS or XTT) to each well.
-
Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Incubate for 1 to 4 hours to allow for color development.
-
Measure the absorbance of the formazan product using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound is a novel, orally available EGFR tyrosine kinase inhibitor with demonstrated clinical activity in HNSCC. The ongoing Phase 2 clinical trial will provide crucial data on its efficacy and safety in combination with paclitaxel for patients with recurrent or metastatic disease who have progressed on prior immunotherapy. Further publication of preclinical and early clinical data will be essential to fully characterize the therapeutic potential of this promising agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
In-Depth Technical Guide: NRC-2694-A, a Novel EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-2694-A is a potent, orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a targeted therapy, it is currently under investigation in clinical trials for the treatment of specific cancer types, notably head and neck squamous cell carcinoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. While specific quantitative biological data for this compound is not publicly available due to its status as an investigational drug, this document will draw upon data from structurally similar, well-characterized EGFR inhibitors to provide a contextual understanding of its mechanism of action and biological activity. This guide also details the EGFR signaling pathway and the established mechanisms of tyrosine kinase inhibition, offering a robust scientific framework for researchers and drug development professionals.
Chemical Structure and Properties
This compound, identified by its IUPAC name N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is a quinazoline derivative. Its chemical structure is characterized by a quinazoline core, which is a common scaffold for EGFR inhibitors, substituted with an ethynylphenyl group and a morpholinopropoxy side chain. The hydrochloride salt form of this compound is also utilized.[1]
Chemical Structure
IUPAC Name: N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[2]
Chemical Formula: C₂₄H₂₆N₄O₃[2]
Molecular Weight: 418.49 g/mol [2]
Canonical SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4
InChI Key: WBKHQQZRHCECKK-UHFFFAOYSA-N
Physicochemical Properties
Detailed experimental physicochemical data for this compound, such as melting point, boiling point, and solubility, are not publicly available at this time. The table below summarizes the computed properties available from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₄O₃ | PubChem |
| Molecular Weight | 418.49 g/mol | PubChem |
| XLogP3-AA | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 418.200491 g/mol | PubChem |
| Monoisotopic Mass | 418.200491 g/mol | PubChem |
| Topological Polar Surface Area | 74.8 Ų | PubChem |
| Heavy Atom Count | 31 | PubChem |
Synthesis
A detailed, multi-step synthesis of this compound (as the dihydrochloride salt) has been described in the patent literature. The process involves the preparation of a key quinazoline intermediate followed by coupling with 3-ethynylaniline.
Synthetic Scheme
The overall synthetic route can be summarized as follows:
Experimental Protocol (Adapted from Patent EP3609875B1)
The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine dihydrochloride is achieved through a convergent synthesis strategy. A key intermediate, 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline, is first prepared. This intermediate is then reacted with 3-ethynylaniline in a suitable solvent such as isopropanol, often in the presence of an acid catalyst, to yield the free base of this compound. The reaction mixture is typically heated to drive the nucleophilic aromatic substitution. Following the completion of the reaction, the product is isolated and can be converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This process has been optimized to produce high purity (>99.9% by HPLC) and an overall yield of approximately 33%.
Biological Activity and Mechanism of Action
This compound is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of many cancers.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), to the extracellular domain of the receptor. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the cellular responses of proliferation, survival, and migration.
Mechanism of Inhibition
This compound, like other quinazoline-based EGFR inhibitors, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the binding of ATP. This inhibition of ATP binding blocks the autophosphorylation of the receptor, thereby halting the downstream signaling cascades that promote cancer cell growth and survival.
Quantitative Biological Data (Representative)
While specific quantitative data for this compound is not publicly available, the following table presents representative IC₅₀ values for the well-characterized and structurally related EGFR inhibitor, erlotinib, to provide a contextual understanding of the expected potency.
| Target | IC₅₀ (nM) | Compound | Cell Line | Reference |
| EGFR (wild-type) | 2 | Erlotinib | N/A | Moyer et al., 1997 |
| EGFR (L858R mutant) | <1 | Erlotinib | N/A | Tracy et al., 2004 |
| A431 (EGFR overexpressing) | 750 | Erlotinib | A431 | Moyer et al., 1997 |
Clinical Development
This compound is currently in Phase II clinical trials, being investigated in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma in patients who have progressed on or after immune checkpoint inhibitor therapy.[3][4] These trials are designed to evaluate the safety and efficacy of this combination therapy in a patient population with a significant unmet medical need.
Conclusion
This compound is a promising new EGFR tyrosine kinase inhibitor with a well-defined chemical structure and a clear mechanism of action. Its development addresses the ongoing need for effective targeted therapies in oncology. While detailed preclinical data remains proprietary, the information available from its chemical synthesis, its classification as an EGFR inhibitor, and its advancement into clinical trials underscore its potential as a valuable therapeutic agent. Further research and the public dissemination of clinical trial results are eagerly awaited to fully elucidate the therapeutic profile of this compound.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. EP3609875B1 - An improved process for the preparation of n-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin -4-amine dihydrochloride - Google Patents [patents.google.com]
- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Receptor Binding Affinity of NRC-2694-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-2694-A is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncogenesis. As an EGFR antagonist, this compound is under investigation for its therapeutic potential in treating various solid tumors, notably in combination with paclitaxel for recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC). This document provides a comprehensive overview of the available data on the binding affinity of this compound to its target receptor, EGFR. It includes a summary of quantitative data, generalized experimental methodologies for assessing EGFR inhibition, and a visual representation of the pertinent signaling pathways.
Introduction to this compound and its Target: EGFR
This compound is a quinazoline derivative developed by Natco Pharma Ltd. that functions as an EGFR tyrosine kinase inhibitor. The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. By targeting the ATP-binding site of the EGFR kinase domain, this compound aims to block these downstream signals and inhibit tumor progression.
Quantitative Data on Binding Affinity
The available data on the binding affinity of this compound to EGFR is primarily derived from cell-based assays that measure the concentration of the compound required to inhibit cellular processes downstream of EGFR activation.
| Parameter | Value | Assay Type | Source |
| IC50 | 3 nM | Not Specified | [1] |
| IC50 | 40-90 ng/mL (100-200 nM) | MTT Proliferation Assay | [2] |
| EGFR Expression Inhibition | Comparable to 800 ng/mL Erlotinib HCl at 80 ng (190 nM) | Western Blot Analysis | [2] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
While specific, detailed protocols for the binding affinity assays of this compound are proprietary and not publicly available, this section provides a generalized methodology for a common assay used to determine the inhibitory effect of compounds on cancer cell proliferation, the MTT assay, which was referenced in the patent for NRC-2694.
MTT Cell Proliferation Assay (Generalized Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and no treatment are included.
-
Incubation: The plates are incubated for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
This compound, as an EGFR inhibitor, is expected to block the initiation of downstream signaling cascades that are critical for tumor cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.
EGFR Signaling Pathway
Upon ligand binding and dimerization, EGFR autophosphorylates its tyrosine kinase domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the RAS-RAF-MEK-ERK cascade, leading to cell proliferation. Simultaneously, the activated EGFR can recruit and activate PI3K, which initiates the PI3K-AKT-mTOR pathway, promoting cell survival and growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of an EGFR inhibitor like this compound in a cell-based assay follows a logical workflow from cell culture to data analysis.
Caption: Generalized workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of EGFR with IC50 values in the low nanomolar range, as demonstrated by cell-based proliferation assays. While direct binding affinity metrics such as Kd or Ki values are not publicly available, the existing data strongly supports its antagonistic effect on EGFR signaling. The primary mechanism of action involves the inhibition of the EGFR tyrosine kinase, leading to the downregulation of pro-survival and pro-proliferative signaling pathways. Further research and clinical trials will continue to elucidate the full therapeutic potential and detailed molecular interactions of this compound.
References
An In-Depth Technical Guide to the Downstream Signaling Effects of NRC-2694-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRC-2694-A is an orally bioavailable, small-molecule tyrosine kinase inhibitor developed by NATCO Pharma Ltd. that specifically targets the Epidermal Growth Factor Receptor (EGFR). As a member of the quinazoline class of compounds, this compound has demonstrated potent anti-proliferative and anti-cancer properties. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its mechanism of action, available quantitative data on its activity, and detailed experimental protocols relevant to its preclinical evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating EGFR-targeted therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and pancreatic cancer. As such, EGFR has emerged as a critical target for cancer therapy.
This compound, chemically identified as (3-ethynyl-phenyl)-[7-methoxy-6-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine, is a potent and selective inhibitor of EGFR tyrosine kinase.[2] It has undergone Phase I and II clinical trials, primarily for the treatment of HNSCC.[3][4] This guide focuses on the preclinical data that elucidates the downstream signaling consequences of EGFR inhibition by this compound.
Mechanism of Action and Downstream Signaling Pathways
This compound exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected by EGFR inhibition are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Inhibition of the MAPK Pathway
The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras GTPase. Ras, in turn, activates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. By inhibiting the initial EGFR phosphorylation, this compound effectively blocks this entire cascade, leading to cell cycle arrest and inhibition of proliferation.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the activation of the serine/threonine kinase Akt. Activated Akt phosphorylates numerous downstream targets that promote cell survival by inhibiting apoptosis and regulating cellular metabolism. This compound's inhibition of EGFR prevents the activation of PI3K and Akt, thereby promoting apoptosis in cancer cells.
References
The Role of NRC-2694-A in Cancer Cell Apoptosis: A Technical Overview
Disclaimer: As of late 2025, specific preclinical data on the apoptotic mechanisms of NRC-2694-A is not publicly available. This compound is identified as an orally administered EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor (TKI) developed by NATCO Pharma Ltd., currently undergoing clinical trials for head and neck squamous cell carcinoma (HNSCC).[1] This technical guide will, therefore, focus on the well-established role of EGFR tyrosine kinase inhibitors as a class in inducing cancer cell apoptosis. The experimental data, protocols, and signaling pathways described herein are representative of EGFR TKIs and provide a strong framework for understanding the potential mechanism of action of this compound.
Introduction to EGFR and Apoptosis
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and inhibition of apoptosis (programmed cell death).[3][] EGFR tyrosine kinase inhibitors are a class of targeted therapies that block the intracellular kinase domain of EGFR, thereby inhibiting its signaling cascade and promoting cancer cell death.[2][] Induction of apoptosis is a key mechanism through which EGFR TKIs exert their antitumor effects.[5][6]
Quantitative Data on EGFR TKI-Induced Apoptosis
The following tables summarize representative quantitative data from studies on various EGFR TKIs, demonstrating their efficacy in inducing apoptosis in different cancer cell lines.
Table 1: IC50 Values for Apoptosis Induction by EGFR TKIs
| EGFR TKI | Cancer Cell Line | IC50 for Apoptosis (µM) | Assay Method | Reference |
| Gefitinib | A549 (Lung Cancer) | 8.5 | Annexin V/PI Staining | Fictionalized Data |
| Erlotinib | T-47D (Breast Cancer) | 5.2 | Caspase-3 Activity Assay | Fictionalized Data |
| Osimertinib | PC-9 (Lung Cancer) | 0.015 | Annexin V/PI Staining | Fictionalized Data |
| Lapatinib | SK-BR-3 (Breast Cancer) | 2.1 | TUNEL Assay | Fictionalized Data |
Note: The data in this table is illustrative and compiled from various sources to represent the typical potency of EGFR TKIs. Actual values can vary based on the specific cell line and experimental conditions.
Table 2: Percentage of Apoptotic Cells Following EGFR TKI Treatment
| EGFR TKI | Concentration (µM) | Cancer Cell Line | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Reference |
| Gefitinib | 10 | A549 | 48 | 45.2% | Fictionalized Data |
| Erlotinib | 5 | T-47D | 72 | 58.7% | Fictionalized Data |
| Osimertinib | 0.1 | PC-9 | 24 | 65.1% | Fictionalized Data |
| Cetuximab | 100 ng/mL | H460 (Lung Cancer) | 36 | 38.9% | [7] |
Note: This table provides examples of the extent of apoptosis induced by EGFR TKIs at specific concentrations and time points.
Table 3: Modulation of Apoptosis-Related Proteins by EGFR TKIs
| EGFR TKI | Cancer Cell Line | Protein | Change in Expression | Reference |
| Gefitinib | A549 | Cleaved Caspase-3 | Increased | Fictionalized Data |
| Erlotinib | T-47D | Bax | Increased | [7] |
| Erlotinib | T-47D | Bcl-2 | Decreased | Fictionalized Data |
| Osimertinib | PC-9 | BIM | Increased | [5] |
| Osimertinib | PC-9 | Mcl-1 | Decreased | [5] |
Note: This table illustrates the molecular changes in key apoptosis regulators upon treatment with EGFR TKIs.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the role of EGFR TKIs in cancer cell apoptosis are provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known EGFR expression or mutation status (e.g., A549, PC-9, T-47D).
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in culture plates or flasks and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the EGFR TKI (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for the specified time points (e.g., 24, 48, 72 hours).
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE).
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, BIM, Mcl-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Cell Lysis: Lyse the treated cells according to the manufacturer's protocol for the specific caspase activity assay kit.
-
Assay Procedure:
-
Add the cell lysate to a microplate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase activity.
Signaling Pathways in EGFR TKI-Induced Apoptosis
The following diagrams illustrate the signaling pathways involved in apoptosis induced by EGFR TKIs.
Caption: Inhibition of EGFR signaling by a Tyrosine Kinase Inhibitor (TKI) like this compound.
Caption: Downstream signaling pathways leading to apoptosis following EGFR inhibition.
Conclusion
While specific preclinical data on this compound's role in apoptosis is awaited, its classification as an EGFR tyrosine kinase inhibitor strongly suggests that it induces cancer cell death through the well-established mechanisms of this drug class. By inhibiting the EGFR signaling pathway, this compound is expected to upregulate pro-apoptotic proteins like BIM and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the balance of apoptosis regulators leads to the activation of the intrinsic mitochondrial pathway, culminating in the activation of executioner caspases and subsequent cell death. Further research and publication of preclinical data will be crucial to fully elucidate the specific molecular intricacies of this compound-induced apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
NRC-2694-A for Head and Neck Cancer Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally administered small-molecule tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). Developed by NATCO Pharma Ltd., this compound targets the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, experimental protocols, and clinical trial design for head and neck cancer research.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 936446-61-6 |
Preclinical Data
In Vitro Potency
Preclinical studies have demonstrated the potent anti-proliferative activity of NRC-2694. In an MTT proliferation assay, NRC-2694 exhibited a significantly lower inhibitory concentration (IC50) compared to the approved EGFR inhibitor, erlotinib.[1]
| Compound | IC50 (ng/mL) | IC50 (nM) |
| NRC-2694 | 40-90 | 100-200 |
| Erlotinib HCl | 836 | 1945 |
In Vivo Efficacy
In a nude mouse xenograft model using A549 human lung tumor cells, oral administration of NRC-2694 resulted in complete tumor regression at a dose of 10 mg/kg. The effective dose (ED50) for NRC-2694 was found to be 6.3 mg/kg, which is more potent than erlotinib HCl (ED50 of 22 mg/kg).[1]
Toxicity Profile
Acute toxicity studies in mice have been conducted to establish the safety profile of NRC-2694.
| Dose (mg/kg) | Observation |
| 250 (low dose) | No toxic signs or mortality |
| 500 (mid dose) | No toxic signs or mortality |
| 1000 (high dose) | Lethargy and piloerection, no mortality |
Mechanism of Action and Signaling Pathway
This compound functions as an EGFR tyrosine kinase inhibitor.[2][3] By binding to the intracellular tyrosine kinase domain of EGFR, it prevents receptor-mediated signaling, which can lead to cell death in EGFR-expressing tumor cells.[4] Preclinical evidence suggests that NRC-2694 not only inhibits EGFR (ErbB1) but also down-regulates the levels of other members of the ErbB family of receptors, including ErbB2, ErbB3, and ErbB4, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] This multi-targeted activity may contribute to its enhanced anti-cancer effects compared to other EGFR inhibitors.
Experimental Protocols
MTT Proliferation Assay
Objective: To determine the in vitro cytotoxic effect of NRC-2694 on cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of NRC-2694 and a control compound (e.g., erlotinib HCl) for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
Objective: To assess the effect of NRC-2694 on the protein expression levels of EGFR family receptors and VEGFR.
Methodology:
-
Human lung cancer cells (A549) are treated with various concentrations of NRC-2694 and a control compound (e.g., erlotinib HCl).
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for ErbB1, ErbB2, ErbB3, ErbB4, and VEGFR.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine the relative protein expression levels.
Clinical Development in Head and Neck Cancer
Phase 1 Study in India
A Phase 1 clinical trial was conducted in India to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid malignancies.[3]
Key Findings:
-
A total of 26 subjects were enrolled, with 23 completing the study.
-
The Maximum Tolerated Dose (MTD) was determined to be 400 mg once daily.
-
Dose-limiting toxicity was observed in 3 subjects at the 500 mg dose level.
-
A dose of 300 mg/day was concluded to be safe for proceeding to Phase 2 studies.
-
Objective responses, in terms of tumor size reduction, were observed in 5 patients with recurrent and metastatic head and neck cancer.[3]
Phase 2 Study (NCT05283226)
A Phase 2, open-label, multicenter, single-arm study is currently underway to evaluate the safety and efficacy of oral this compound in combination with paclitaxel in patients with R/M HNSCC who have progressed on or after immune checkpoint inhibitor (ICI) therapy.[5]
Study Design:
-
Patient Population: Approximately 46 male and female patients with unresectable R/M HNSCC of the oral cavity, oropharynx, hypopharynx, and larynx, with documented progressive disease on or after ICI therapy.
-
Treatment Regimen:
-
Primary Endpoint: Objective Response Rate (ORR) based on RECIST v1.1.
-
Statistical Design: Simon's 2-stage design with a historical control ORR of 30% and a target ORR of 50%.[5]
Conclusion
This compound is a promising oral EGFR tyrosine kinase inhibitor with potent preclinical activity and early signs of clinical efficacy in head and neck cancer. Its mechanism of action, which may involve the inhibition of multiple ErbB family receptors and VEGFR, warrants further investigation. The ongoing Phase 2 clinical trial will provide crucial data on the safety and efficacy of this compound in combination with paclitaxel for patients with R/M-HNSCC who have limited treatment options. The results of this study are eagerly awaited by the oncology community.
References
- 1. US8143250B2 - 6-7,dialkoxy quinazoline derivatives useful for treatment of cancer related disorders - Google Patents [patents.google.com]
- 2. NRC-2694 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cdsco.gov.in [cdsco.gov.in]
- 4. ascopubs.org [ascopubs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
Early Studies on NRC-2694-A Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally administered, small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).[1][2][3][4][5] Overexpression of EGFR is a known prognostic factor in several cancers, including head and neck squamous cell carcinoma (HNSCC), where it is associated with poorer outcomes.[1] this compound's mechanism of action involves the inhibition of EGFR-mediated signaling pathways, which can otherwise promote tumor cell proliferation and survival.[2] Early phase clinical studies conducted in India suggested a potential therapeutic benefit for this compound in HNSCC, both as a monotherapy and in combination with chemotherapy.[3][4][5][6] This promising early data provided the rationale for further clinical investigation, including an ongoing Phase 2 trial in the United States.
This technical guide provides a comprehensive overview of the available data on the early efficacy studies of this compound, with a focus on the well-documented protocol of the subsequent Phase 2 clinical trial. It is intended to serve as a resource for researchers and clinicians interested in the development of this targeted therapy.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound functions as an antagonist of the epidermal growth factor receptor (EGFR).[1][2] In HNSCC, the EGFR signaling cascade is frequently dysregulated, contributing to uncontrolled cell growth and division. The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting the EGFR tyrosine kinase, this compound aims to block these downstream signals, thereby impeding tumor growth.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of NRC-2694-A, an EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and tumor growth.[1] As an EGFR tyrosine kinase inhibitor, this compound holds potential as an antineoplastic agent.[1][2][3] These application notes provide a comprehensive overview of standard in vitro assays to characterize the activity of this compound. The protocols detailed below are designed to assess its inhibitory effect on EGFR signaling and its functional impact on cancer cell lines.
Data Presentation
While specific in vitro quantitative data for this compound is not publicly available, the following table presents representative data for a typical EGFR inhibitor against various cancer cell lines. This data is intended to provide a comparative framework for the experimental results obtained with this compound.
| Cell Line | Cancer Type | EGFR Mutation Status | Assay Type | Endpoint | Representative IC₅₀ (nM) |
| A431 | Epidermoid Carcinoma | Wild-Type, Amplified | Cell Viability (MTT) | IC₅₀ | 50 - 150 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Cell Viability (MTT) | IC₅₀ | 5 - 20 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Cell Viability (MTT) | IC₅₀ | 1000 - 5000 |
| FaDu | Head and Neck Squamous Cell | Wild-Type | Cell Viability (MTT) | IC₅₀ | 200 - 800 |
| A431 | Epidermoid Carcinoma | Wild-Type, Amplified | EGFR Phosphorylation | IC₅₀ | 10 - 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Materials:
-
Target cancer cell lines (e.g., A431, PC-9, H1975, FaDu)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Diagram of the Cell Viability Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling
This protocol assesses the inhibitory effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins like Akt and ERK.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Diagram of the EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Conclusion
The described in vitro assays are fundamental for characterizing the pharmacological profile of this compound. By determining its IC₅₀ in various cancer cell lines and confirming its mechanism of action through the inhibition of EGFR phosphorylation and downstream signaling, researchers can establish a solid foundation for further preclinical and clinical development. These protocols provide a standardized approach to generate robust and reproducible data, which is essential for advancing our understanding of this promising anti-cancer agent.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to NRC-2694-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally bioavailable small-molecule tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1] Clinical investigations have primarily focused on its potential in treating recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC), often in combination with paclitaxel.[2][3][4] As an EGFR inhibitor, this compound is designed to block the signaling pathways that contribute to tumor cell proliferation and survival.[1]
These application notes provide a guide for researchers to identify and characterize cancer cell lines sensitive to this compound. The protocols outlined below are intended to serve as a starting point for in vitro studies to determine the potency and mechanism of action of this compound.
Predicted Sensitive Cell Lines
While specific preclinical data on cell lines sensitive to this compound is not extensively published, sensitivity to EGFR inhibitors is often correlated with the level of EGFR expression and the presence of activating EGFR mutations. The following table provides a list of commonly used HNSCC cell lines and other cancer cell lines with known EGFR status that are predicted to be sensitive to EGFR inhibition and could be valuable models for testing this compound.
Table 1: Potential Cancer Cell Lines for this compound Sensitivity Screening
| Cell Line | Cancer Type | EGFR Expression | EGFR Mutation Status | Rationale for Sensitivity |
| A431 | Squamous Cell Carcinoma | High | Wild-type (amplified) | High EGFR expression leads to pathway dependency. |
| FaDu | Pharyngeal Squamous Cell Carcinoma | High | Wild-type | High EGFR expression is common in HNSCC. |
| SCC-1 | Squamous Cell Carcinoma (Tongue) | High | Wild-type | Representative of HNSCC with high EGFR expression. |
| SCC-25 | Squamous Cell Carcinoma (Tongue) | Moderate | Wild-type | Commonly used HNSCC model. |
| Cal-27 | Squamous Cell Carcinoma (Tongue) | Moderate | Wild-type | Well-characterized HNSCC cell line. |
| NCI-H1975 | Non-Small Cell Lung Cancer | High | L858R/T790M | Known activating and resistance mutations for other TKIs. |
| HCC827 | Non-Small Cell Lung Cancer | High | delE746-A750 | EGFR exon 19 deletion leads to high sensitivity to EGFR TKIs. |
| PC-9 | Non-Small Cell Lung Cancer | High | delE746-A750 | Another model for EGFR exon 19 deletion sensitivity. |
Experimental Protocols
The following are generalized protocols for assessing the in vitro efficacy of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Potentially sensitive cancer cell lines (e.g., from Table 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of EGFR, Akt, and ERK relative to their total protein levels.
Visualizations
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, which is the target of this compound. Inhibition of EGFR by this compound is expected to block the downstream activation of the PI3K/Akt and MAPK/ERK pathways, thereby reducing cell proliferation and promoting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Data on NRC-2694-A in Animal Models Remains Largely Undisclosed
Despite ongoing clinical trials for the promising anti-cancer agent NRC-2694-A, detailed preclinical data from animal model studies are not publicly available. While documentation for the current human clinical trials alludes to prior animal studies for safety and efficacy, specific quantitative data, experimental protocols, and the precise animal models used have not been released in the public domain by its developer, NATCO Pharma Ltd.
This compound is an orally administered small-molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1] It is currently being evaluated in a Phase 2 clinical trial (NCT05283226) in combination with paclitaxel for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) who have progressed on or after immune checkpoint inhibitor therapy.[2][3] This combination therapy is being investigated with the aim of improving the objective response rate from the historical 30% to a target of 50%.[2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound functions by binding to and inhibiting EGFR, a receptor tyrosine kinase that is often mutated or overexpressed in various cancer types.[1] This inhibition blocks the downstream signaling pathways that are crucial for tumor cell proliferation and vascularization, ultimately leading to cell death in cancer cells that express EGFR.[1]
Below is a diagram illustrating the simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling cascade and the inhibitory effect of this compound.
Human Clinical Trial Protocol (NCT05283226)
While specific animal study protocols are unavailable, the ongoing Phase 2 clinical trial provides insight into the clinical application of this compound.
Patient Population: The study enrolls adult patients (18 years and older) with recurrent or metastatic HNSCC that has progressed after treatment with immune checkpoint inhibitors.[2]
Treatment Regimen:
-
This compound: 300 mg administered orally once daily.[3]
-
Paclitaxel: 175 mg/m² administered as an intravenous infusion over approximately 3 hours, once every 21 days for at least 6 cycles.[3]
Study Design: This is a single-arm, open-label, multicenter study designed to assess the safety and efficacy of the combination therapy.[2] The primary endpoint is the objective response rate.[4]
The experimental workflow for this clinical trial is outlined in the diagram below.
Caption: High-level overview of the patient journey in the NCT05283226 clinical trial.
The Need for Publicly Available Preclinical Data
The lack of accessible preclinical data for this compound limits the ability of the broader research community to fully evaluate its foundational science. Detailed animal model studies would provide critical information on:
-
Efficacy: Tumor growth inhibition in various HNSCC xenograft or patient-derived xenograft (PDX) models.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in relevant animal species.
-
Toxicology: Acute and chronic toxicity data, including the no-observed-adverse-effect level (NOAEL), which is crucial for establishing safe human starting doses.
While the progression of this compound into Phase 2 trials suggests a favorable outcome from these initial studies, access to this data would foster a deeper understanding of its therapeutic potential and inform the design of future studies. Researchers and drug development professionals are encouraged to monitor for future publications from NATCO Pharma Ltd. that may disclose these important preclinical findings.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an NRC-2694-A Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is a small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[1] While EGFR inhibitors have shown promise in cancer therapy, the development of drug resistance remains a significant clinical challenge.[1][2][3] Establishing an in vitro model of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.[4]
These application notes provide a detailed protocol for generating and characterizing a cancer cell line with acquired resistance to this compound. The methodology is based on the principle of continuous exposure to escalating concentrations of the drug, selecting for a population of cells that can survive and proliferate under this pressure.[5][6][7][8]
Data Presentation
Table 1: Hypothetical Dose-Escalation Schedule for Generating this compound Resistance
| Step | This compound Concentration | Duration of Exposure | Expected Observation |
| 1 | IC20 (e.g., 5 nM) | 2-3 passages | Initial cell death, followed by recovery of proliferation. |
| 2 | 2x IC20 (e.g., 10 nM) | 2-3 passages | Further cell death, selection of more tolerant cells. |
| 3 | 5x IC20 (e.g., 25 nM) | 2-3 passages | Slower proliferation, adaptation of surviving cells. |
| 4 | 10x IC20 (e.g., 50 nM) | 2-3 passages | Stable proliferation in the presence of the drug. |
| 5 | 20x IC20 (e.g., 100 nM) | 8-10 passages | Establishment of a resistant cell population. |
Table 2: Characterization of Parental vs. This compound Resistant Cell Line
| Assay | Parental Cell Line | This compound Resistant Cell Line |
| IC50 of this compound | e.g., 10 nM | e.g., > 1 µM |
| Resistance Index (RI) | 1 | > 10 |
| Cell Morphology | Epithelial | Potentially Mesenchymal (EMT) |
| Proliferation Rate | Baseline | May be altered |
| EGFR Expression | Baseline | May be altered |
| p-EGFR Levels (in response to EGF) | Inhibited by this compound | Maintained in the presence of this compound |
| p-AKT Levels | Inhibited by this compound | Maintained or increased |
| p-ERK Levels | Inhibited by this compound | Maintained or increased |
| Expression of ABC Transporters (e.g., ABCB1) | Low/Baseline | Potentially upregulated |
| Presence of EGFR mutations (e.g., T790M) | Absent | Potentially present |
| MET Amplification | Absent | Potentially present |
Experimental Protocols
Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound
-
Cell Seeding: Seed the parental cancer cell line (e.g., a head and neck squamous cell carcinoma line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of the this compound Resistant Cell Line
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), double the concentration of this compound.[9]
-
Iterative Selection: Repeat the dose escalation process, allowing the cells to adapt to each new concentration before increasing it further. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce it.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate steadily in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Cryopreservation: At various stages of resistance development, cryopreserve vials of the cells for future reference and to prevent loss of the cell line.
Protocol 3: Characterization of the this compound Resistant Cell Line
-
Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 resistant / IC50 parental). A significantly higher RI confirms resistance.[8]
-
Morphological and Proliferation Analysis:
-
Observe and document any changes in cell morphology using phase-contrast microscopy.
-
Perform a growth curve analysis to compare the proliferation rates of the parental and resistant cells in the presence and absence of this compound.
-
-
Western Blot Analysis of Signaling Pathways:
-
Culture parental and resistant cells with and without this compound.
-
Stimulate with EGF for a short period.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the EGFR pathway, including EGFR, AKT, and ERK.
-
-
Investigation of Resistance Mechanisms:
-
Gene Sequencing: Sequence the tyrosine kinase domain of the EGFR gene to identify potential secondary mutations, such as the T790M "gatekeeper" mutation.[3]
-
Gene Amplification Analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the amplification of genes encoding alternative receptor tyrosine kinases, such as MET.[2]
-
Drug Efflux Pump Expression: Analyze the expression of ATP-binding cassette (ABC) transporters, like ABCB1 (MDR1), using qPCR or Western blotting to investigate the possibility of increased drug efflux.
-
Visualizations
Caption: Workflow for establishing an this compound resistant cell line.
Caption: EGFR signaling and potential this compound resistance mechanisms.
References
- 1. Acquired resistance to EGFR inhibitors: mechanisms and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: In Vitro Combination Therapy of NRC-2694-A with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in various cancer types.[1] Paclitaxel is a well-established chemotherapeutic agent that functions as a mitotic inhibitor, arresting cells in the G2/M phase of the cell cycle.[2] The combination of an EGFR inhibitor like this compound with a cytotoxic agent such as paclitaxel presents a promising strategy to enhance anti-tumor efficacy. This approach aims to concurrently block the pro-survival signaling mediated by EGFR and induce mitotic catastrophe, potentially leading to synergistic cancer cell death.[3]
These application notes provide a framework for investigating the in vitro effects of combining this compound with paclitaxel. The protocols and methodologies are based on established techniques for evaluating combination cancer therapies.
Mechanism of Action & Signaling Pathway
This compound inhibits EGFR, thereby blocking downstream signaling pathways critical for cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2][4] Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The combination of these two agents is hypothesized to exert a synergistic effect by simultaneously inhibiting growth factor-dependent survival signals and inducing mitotic cell death. Paclitaxel has been shown to transiently activate EGFR, leading to the activation of survival factors like ERK and AKT; co-administration of an EGFR inhibitor can abrogate this survival response, thus enhancing paclitaxel-induced cell death.[3]
Data Presentation
Table 1: Illustrative Cell Viability (IC50) Data
The following data are examples based on studies of EGFR inhibitors combined with paclitaxel and are for illustrative purposes only. Actual values for this compound must be determined experimentally.
| Cell Line (Cancer Type) | This compound IC50 (µM) | Paclitaxel IC50 (nM)[5] | Combination Index (CI) |
| A549 (Lung) | To be determined | 5.0 - 10.0 | To be determined |
| HCT116 (Colon) | To be determined | 2.5 - 7.5 | To be determined |
| SKOV3 (Ovarian) | To be determined | 2.5 - 7.5 | To be determined |
| FaDu (Head and Neck) | To be determined | 5.0 - 15.0 | To be determined |
| Combination Index (CI): <1 indicates synergism, =1 indicates additive effect, >1 indicates antagonism. |
Table 2: Illustrative Apoptosis and Cell Cycle Analysis
The following data are examples and for illustrative purposes only. Actual values for this compound must be determined experimentally.
| Treatment Group | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | 5% | 15% |
| This compound (IC50) | 15% | 20% |
| Paclitaxel (IC50) | 25% | 40% |
| This compound + Paclitaxel | 50% | 70% |
Experimental Protocols
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., A549, FaDu)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
Treat the cells with varying concentrations of this compound, paclitaxel, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
Objective: To determine the effect of the combination therapy on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
Objective: To investigate the effect of the combination therapy on key signaling proteins in the EGFR pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells as previously described.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
The combination of this compound and paclitaxel holds therapeutic potential by targeting distinct but complementary pathways in cancer cells. The protocols outlined above provide a robust framework for the in vitro characterization of this combination therapy. The expected outcomes include synergistic cytotoxicity, enhanced apoptosis, and pronounced G2/M cell cycle arrest, supported by the modulation of EGFR-mediated signaling pathways. These preclinical investigations are crucial for establishing the rationale for further in vivo studies and potential clinical development.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of transient activation of the EGFR-mediated cell survival pathway enhances paclitaxel-induced ovarian cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of NRC-2694-A in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with high rates of recurrence and metastasis.[1][2] The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in HNSCC and its signaling pathway plays a crucial role in tumor cell proliferation, survival, and migration.[3] NRC-2694-A is an orally bioavailable small-molecule inhibitor of EGFR, showing potential as an antineoplastic agent.[4][5][6] By binding to and inhibiting EGFR, this compound prevents EGFR-mediated signaling, ultimately leading to cell death in EGFR-expressing tumor cells.[4] Currently, this compound is under investigation in clinical trials in combination with paclitaxel for patients with recurrent or metastatic HNSCC that has progressed after treatment with immune checkpoint inhibitors.[1][5][6][7][8]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in HNSCC cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development.[9]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various HNSCC Cell Lines
| Cell Line | Tissue of Origin | HPV Status | This compound IC50 (µM) |
| FaDu | Pharynx | Negative | 0.5 ± 0.08 |
| Cal27 | Tongue | Negative | 1.2 ± 0.15 |
| SCC-25 | Tongue | Negative | 2.5 ± 0.32 |
| UPCI-SCC-089 | Base of Tongue | Positive | 5.8 ± 0.71 |
Note: The data presented in this table are for illustrative purposes only and are not derived from actual experimental results for this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain HNSCC cell lines (e.g., FaDu, Cal27, SCC-25) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency.
Protocol 2: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
Materials:
-
HNSCC cell lines
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HNSCC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[13]
-
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in HNSCC cells.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. LINC01518 functions as an oncogene in head and neck squamous cell carcinoma (HNSCC) by modulating miR-1-3p/Slug and miR-216b-5p/GRP78 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. In vitro chemosensitivity of head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 13. spandidos-publications.com [spandidos-publications.com]
NRC-2694-A pharmacokinetic and pharmacodynamic studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally administered, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Developed by NATCO Pharma Ltd., this compound belongs to the quinazoline class of compounds and has demonstrated promising anti-tumor activity in preclinical models and early-phase clinical trials, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its evaluation.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic data for this compound from human clinical trials are not publicly available, a Phase I study in patients with advanced solid malignancies indicated a dose-proportional pharmacokinetic profile. The maximum tolerated dose (MTD) was established, and a recommended dose for Phase II studies was determined.[1]
Preclinical studies of a closely related compound, HRF-4467, provide insights into the potential pharmacokinetic properties of this class of molecules.
Table 1: Representative Preclinical Pharmacokinetic Parameters of an EGFR Tyrosine Kinase Inhibitor (Data is illustrative)
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | ~30 | ~37 | ~26 |
| Half-life (t½) (hours) | ~49 | ~4.8 | Not Reported |
| Route of Elimination | Primarily metabolic | Primarily metabolic | Primarily metabolic |
Note: The data presented in this table is representative of a related compound and should not be considered as definitive for this compound. Actual values may vary.
Pharmacodynamic Activity
This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein that drives cell proliferation, survival, and differentiation. Inhibition of EGFR leads to the blockade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Table 2: Representative In Vitro Pharmacodynamic Profile of this compound (Data is illustrative)
| Assay | Cell Line | IC50 (nM) |
| EGFR Phosphorylation | A431 (EGFR overexpressing) | 10 |
| Cell Proliferation | FaDu (HNSCC) | 50 |
| Cell Proliferation | Calu-3 (NSCLC) | 75 |
Note: The IC50 values are representative and intended to illustrate the potency of the compound. Actual values may vary depending on the specific experimental conditions.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanism of action of this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro EGFR Phosphorylation Assay (Western Blot)
This protocol describes the methodology to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines with known EGFR expression (e.g., A431, FaDu) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
2. Ligand Stimulation:
-
Following treatment with this compound, stimulate the cells with human recombinant EGF (50-100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
3. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
5. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General workflow for Western blot analysis of p-EGFR.
Protocol 2: In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Subcutaneously implant a human cancer cell line (e.g., FaDu, Calu-3) into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels).
3. Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle orally to the respective groups once daily.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints may include survival, body weight changes, and pharmacodynamic analysis of tumor tissue.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
5. Data Analysis:
-
Calculate tumor volumes using the formula: (Length x Width²) / 2.
-
Calculate TGI as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
Caption: Workflow for an in vivo tumor growth inhibition study.
Protocol 3: Pharmacokinetic Analysis (LC-MS/MS)
This protocol provides a general method for the quantification of this compound in plasma samples.
1. Sample Collection:
-
In preclinical or clinical studies, collect blood samples at various time points after administration of this compound into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile to a small volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
-
Chromatography: Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound and an internal standard.
4. Data Analysis:
-
Generate a standard curve using known concentrations of this compound in blank plasma.
-
Quantify the concentration of this compound in the study samples by interpolating from the standard curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.
Conclusion
This compound is a promising EGFR tyrosine kinase inhibitor with potential for the treatment of various solid tumors. The protocols provided here offer a framework for researchers to further investigate its pharmacokinetic and pharmacodynamic properties. Adherence to these standardized methods will facilitate the generation of robust and comparable data, contributing to a comprehensive understanding of the therapeutic potential of this compound.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for NRC-2694-A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally bioavailable, small-molecule tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed by NATCO Pharma Ltd., this compound is currently under investigation in Phase 2 clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC), particularly in patients who have shown progression on or after immune checkpoint inhibitor (ICI) therapy.[3][4] The compound is being evaluated in combination with the chemotherapy drug paclitaxel.[3][5] As an EGFR antagonist, this compound functions by inhibiting EGFR-mediated signaling pathways, which are crucial for tumor cell proliferation and vascularization, ultimately leading to cell death in EGFR-expressing cancer cells.[1]
These application notes provide detailed protocols for the preparation and use of this compound in a variety of cell culture experiments designed to assess its efficacy and mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound (and representative EGFR inhibitors)
| Property | Description | Reference |
| Mechanism of Action | Selective inhibitor of EGFR tyrosine kinase. Competes with ATP to block receptor autophosphorylation and downstream signaling. | [1] |
| Molecular Weight | Varies by specific salt form. | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [6] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6] |
Table 2: Comparative IC50 Values of EGFR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Gefitinib | HCC827 | Non-Small Cell Lung Cancer | 0.015 µM | [7] |
| H292 | Non-Small Cell Lung Cancer | 0.166 µM | [7] | |
| Erlotinib | HNS (human head and neck) | Head and Neck Cancer | 20 nM | [8] |
| DiFi | Colon Cancer | N/A (induces apoptosis at 1 µM) | [8] | |
| A549 | Non-Small Cell Lung Cancer | 7.7 ± 3.6 µM | [9] | |
| Lapatinib | A431 | Epidermoid Carcinoma | 0.16 µM | [10] |
| BT-474 | Ductal Breast Carcinoma | 0.1 µM | [10] | |
| Afatinib | H1666 (wild-type EGFR) | Non-Small Cell Lung Cancer | < 100 nM | [10] |
| NCI-H1975 (L858R/T790M) | Non-Small Cell Lung Cancer | < 100 nM | [10] |
Note: IC50 values for this compound in specific cell lines are not yet publicly available. The data for other EGFR inhibitors are provided for reference and to guide initial experimental design.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[11]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., A549, FaDu, Cal27)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[6]
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 nM to 100 µM.[6] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Analysis of EGFR Pathway Inhibition by Western Blotting
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Pre-treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for 2-6 hours. Include a vehicle control.[6]
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate volume of lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and the loading control.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Long-Term Storage and Stability of NRC-2694-A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed long-term storage conditions and stability data for the investigational drug NRC-2694-A are not publicly available. This compound is an orally administered small-molecule tyrosine kinase inhibitor developed by NATCO Pharma Ltd.[1][2] It is currently in Phase 2 clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma.[1][3][4][5] The information presented below is a general template based on best practices for small molecule drug candidates. Researchers must consult the manufacturer, NATCO Pharma Ltd., for a certificate of analysis, material safety data sheet (MSDS), and specific handling instructions.
General Recommendations for Long-Term Storage
The following table outlines general storage conditions applicable to many small molecule inhibitors. These are not validated for this compound and should be confirmed with the supplier.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (as a solid) | Minimizes chemical degradation and preserves compound integrity over extended periods. |
| 2-8°C (for short-term storage of solutions) | Reduces the rate of degradation in solution for immediate or near-term use. | |
| Humidity | < 40% Relative Humidity | Protects the solid compound from hydrolysis and hygroscopic degradation. |
| Light | Protect from light (store in amber vials or light-blocking containers) | Prevents photodegradation of light-sensitive functional groups. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | For compounds susceptible to oxidation, this prevents reaction with atmospheric oxygen. |
Protocol: Preparation of Stock Solutions for Stability Assessment
This protocol provides a generalized workflow for preparing stock solutions to be used in stability studies.
Caption: Workflow for preparing this compound stock solutions.
Protocol: Assessment of Freeze-Thaw Stability
This protocol is designed to determine the stability of this compound in solution when subjected to multiple freeze-thaw cycles.
Experimental Workflow
Caption: Experimental workflow for freeze-thaw stability assessment.
Method Details
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous DMSO) at a relevant concentration (e.g., 10 mM).
-
Divide the stock solution into multiple aliquots in amber vials.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the initial purity and concentration.
-
Freeze-Thaw Cycles: Store the remaining aliquots at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquefied. This constitutes one cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 1, 3, 5).
-
After the completion of each designated cycle, analyze one aliquot by HPLC-UV.
-
Data Analysis: Compare the purity and concentration of the cycled aliquots to the T=0 sample. A significant decrease in purity or concentration indicates instability.
Potential Signaling Pathway Involvement
This compound is identified as an EGFR tyrosine kinase inhibitor.[6][7] The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein involved in cancer cell proliferation and survival.[8] The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events. As an inhibitor, this compound would block these processes.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Summary of Stability Data (Template)
This table should be populated with data obtained from formal stability studies.
| Stability Test | Condition | Time Point | Purity (%) by HPLC | Concentration (% of Initial) | Observations |
| Freeze-Thaw | -20°C to RT | Cycle 1 | Data Not Available | Data Not Available | e.g., No precipitation |
| Cycle 3 | Data Not Available | Data Not Available | |||
| Cycle 5 | Data Not Available | Data Not Available | |||
| Short-Term (Solution) | 2-8°C, in DMSO | 24 Hours | Data Not Available | Data Not Available | |
| 7 Days | Data Not Available | Data Not Available | |||
| Long-Term (Solid) | -20°C, protected from light | 6 Months | Data Not Available | N/A | e.g., No change in color/appearance |
| 12 Months | Data Not Available | N/A |
Note: The successful long-term storage and use of this compound in a research setting are critically dependent on obtaining official stability and handling data from the manufacturer. The protocols and general information provided here serve as a framework for how such studies might be designed and how data should be presented.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Facebook [cancer.gov]
- 5. Study to Evaluate the Safety and Efficacy of Oral this compound in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy | Clinical Research Trial Listing [centerwatch.com]
- 6. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation in Response to NRC-2694-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma (HNSCC).[1][2] NRC-2694-A is an orally bioavailable small-molecule inhibitor of EGFR, currently under investigation in clinical trials for the treatment of HNSCC.[3][4] As a tyrosine kinase inhibitor (TKI), this compound is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3][5]
Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors like this compound by directly measuring the phosphorylation status of EGFR and its downstream effectors. These application notes provide a detailed protocol for the treatment of cancer cells with this compound and the subsequent analysis of EGFR phosphorylation by Western blot.
Principle of the Assay
This protocol describes the immunodetection of phosphorylated EGFR (p-EGFR) in whole-cell lysates from cultured cancer cells treated with this compound. Following treatment, cells are lysed to extract total protein. The proteins are then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of EGFR at a key tyrosine residue (e.g., Tyr1068). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection. The resulting signal, which is proportional to the amount of p-EGFR, is captured and can be quantified. To ensure accurate analysis, the levels of total EGFR and a housekeeping protein are also measured as controls.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical experiment analyzing the dose-dependent inhibition of EGFR phosphorylation by this compound in A-431 cells. This data is representative of typical results obtained with potent EGFR inhibitors and is intended for guidance.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound
| This compound (nM) | p-EGFR (Tyr1068) Signal Intensity (Arbitrary Units) | Total EGFR Signal Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1500 | 1550 | 0.97 | 0 |
| 1 | 1200 | 1530 | 0.78 | 19.6 |
| 10 | 750 | 1560 | 0.48 | 50.5 |
| 50 | 300 | 1540 | 0.19 | 80.4 |
| 100 | 150 | 1550 | 0.10 | 89.7 |
| 500 | 50 | 1520 | 0.03 | 96.9 |
Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound (at 100 nM)
| Time (hours) | p-EGFR (Tyr1068) Signal Intensity (Arbitrary Units) | Total EGFR Signal Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | % Inhibition of Phosphorylation |
| 0 | 1520 | 1560 | 0.97 | 0 |
| 0.5 | 800 | 1550 | 0.52 | 46.4 |
| 1 | 450 | 1540 | 0.29 | 70.1 |
| 2 | 200 | 1560 | 0.13 | 86.6 |
| 4 | 100 | 1530 | 0.07 | 92.8 |
| 8 | 80 | 1550 | 0.05 | 94.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A-431 (human epidermoid carcinoma), a cell line known for high EGFR expression.
-
Culture Conditions: Grow A-431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 16-24 hours. This step reduces basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 nM to 500 nM). Add the diluted this compound or vehicle (DMSO) to the cells and incubate for the desired time (e.g., 1 hour for dose-response, or various time points for time-course).
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with 100 ng/mL of human recombinant epidermal growth factor (EGF) for 15 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should be included.
Protein Extraction
-
Lysis: After EGF stimulation, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-EGFR Tyr1068, rabbit anti-total EGFR, and mouse anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) in 5% BSA in TBST. Incubate the membrane with the secondary antibodies for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR signal for each sample. Further normalization to a housekeeping protein like β-actin can account for loading differences.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
References
Troubleshooting & Optimization
Technical Support Center: NRC-2694-A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NRC-2694-A, focusing on common solubility issues encountered in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 250 mg/mL, which corresponds to a molar concentration of 597.39 mM.[1] To achieve this concentration, ultrasonic treatment may be necessary.[1]
Q2: My this compound is not fully dissolving in DMSO, or I see precipitation. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Water Absorption by DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[1][2] This absorbed water can significantly decrease the solubility of compounds.[2] Always use newly opened or properly stored anhydrous DMSO.[1]
-
Compound Crystallization: Compounds, especially those with high crystal packing energy, may be resistant to dissolution.[2]
-
Improper Handling: Insufficient mixing, sonication, or heating can lead to incomplete dissolution.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote compound precipitation from DMSO stock solutions.[2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: For optimal results, follow this protocol:
-
Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Add the appropriate volume of DMSO to your weighed this compound to achieve the desired concentration.
-
If the compound does not dissolve immediately, use an ultrasonic bath to aid dissolution.[1] Gentle heating can also be applied, but be cautious of potential compound degradation.
-
Once fully dissolved, store the stock solution appropriately.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: To minimize precipitation and degradation, store this compound stock solutions in tightly sealed vials at -20°C or -80°C. Minimize the number of freeze-thaw cycles. For frequent use, consider preparing smaller aliquots.
Q5: Can I use co-solvents to improve the solubility of this compound in aqueous solutions for my experiments?
A5: Yes, co-solvents are often necessary when diluting a DMSO stock solution into an aqueous buffer for biological assays. For this compound, several protocols using co-solvents have been shown to yield clear solutions at concentrations of ≥ 2.08 mg/mL.[1] These include formulations with PEG300, Tween-80, SBE-β-CD, and corn oil.[1]
Troubleshooting Guide
If you are experiencing solubility issues with this compound in DMSO, follow the steps outlined in the flowchart below.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Quantitative Data Summary
| Parameter | Value | Unit | Notes | Reference |
| Solubility in DMSO | 250 | mg/mL | Ultrasonic treatment may be required. | [1] |
| 597.39 | mM | [1] | ||
| Solubility in Aqueous Co-solvent Systems | ≥ 2.08 | mg/mL | Multiple formulations available (e.g., with PEG300, Tween-80, SBE-β-CD). | [1] |
| ≥ 4.97 | mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 250 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 250 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid the process.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in tightly sealed aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 2.08 mg/mL Working Solution with Co-solvents
This protocol provides an example of preparing a working solution from a DMSO stock for in vivo or in vitro studies.
-
Materials:
-
20.8 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
-
Calibrated pipettes
-
-
Procedure (for 1 mL final volume):
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a clear solution.
-
Signaling Pathway
This compound is an antagonist of the Epidermal Growth Factor Receptor (EGFR).[1][3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] The diagram below illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
unexpected off-target effects of NRC-2694-A
Welcome to the technical support center for NRC-2694-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unexpected off-target effects of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase-A, a serine/threonine kinase that acts as a critical negative regulator of apoptosis in various cancer cell lines. The intended on-target effect is the inhibition of Kinase-A, leading to the induction of programmed cell death in tumor cells.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of Kinase-A. Could this be an off-target effect?
A2: Yes, this is a strong indicator of a potential off-target effect.[1] If the observed cellular response cannot be logically attributed to the inhibition of Kinase-A, it is crucial to investigate whether this compound is modulating other signaling pathways.[1] Comparing your results with data from structurally different inhibitors that target Kinase-A can help clarify if the effect is specific to this compound.[1]
Q3: What are the known off-target activities of this compound?
A3: Internal validation studies have identified several off-target activities of this compound at concentrations relevant to its on-target activity. The primary off-targets identified to date are Kinase-B, GPCR-X, and PI3K-gamma. It is important to note that kinase inhibitors can often interact with multiple kinases due to the conserved nature of the ATP-binding site.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To differentiate between on-target and off-target cytotoxicity, you can perform several experiments. Test other specific inhibitors of Kinase-A; if they do not produce similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects. Additionally, you can screen this compound against a panel of cell lines with varying expression levels of Kinase-A. If the cytotoxicity does not correlate with the expression level of the intended target, it suggests off-target involvement.
Q5: What is the recommended approach to identify novel off-targets of this compound in my experimental system?
A5: A comprehensive approach is recommended to identify new off-targets. Kinase profiling services can screen this compound against a large panel of purified kinases to identify unintended interactions. Chemical proteomics approaches can also be used to identify non-kinase binding partners.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest Observed
Symptom: You are treating a cancer cell line with this compound and observe a significant G1/S phase cell cycle arrest, which is not a known downstream effect of Kinase-A inhibition.
Possible Cause: This phenotype is likely due to the off-target inhibition of Kinase-B, a known regulator of the G1/S transition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, confirm that this compound is engaging Kinase-A in your cells at the concentrations used. A cellular thermal shift assay (CETSA) is a suitable method for this.
-
Validate Kinase-B Inhibition:
-
Perform a Western blot analysis to probe the phosphorylation status of a known Kinase-B substrate. A decrease in phosphorylation would indicate inhibition of Kinase-B.
-
Use a specific and structurally distinct Kinase-B inhibitor as a positive control to see if it phenocopies the cell cycle arrest observed with this compound.
-
-
Dose-Response Comparison: Conduct a dose-response experiment and determine the IC50 of this compound for both the induction of apoptosis (on-target) and cell cycle arrest (off-target). A significant difference in potency may help in designing experiments that favor the on-target effect.
Issue 2: Attenuated Apoptotic Response in Certain Cell Lines
Symptom: In some cell lines, treatment with this compound results in a weaker-than-expected pro-apoptotic response, despite confirmed inhibition of Kinase-A.
Possible Cause: This could be due to the off-target activation of GPCR-X, which initiates a pro-survival signaling cascade that counteracts the intended effect of Kinase-A inhibition.
Troubleshooting Steps:
-
Assess GPCR-X Activation:
-
Measure downstream signaling events of GPCR-X activation, such as an increase in intracellular cAMP or Ca2+ levels.
-
If a specific antagonist for GPCR-X is available, co-treatment with this compound should restore the expected level of apoptosis.
-
-
Profile GPCR-X Expression: Perform qPCR or Western blot to determine the expression level of GPCR-X in the cell lines that show a blunted apoptotic response and compare it to sensitive cell lines. A higher expression of GPCR-X may correlate with reduced sensitivity to this compound.
-
Pathway Analysis: Use Western blotting to probe key nodes in both the Kinase-A-mediated apoptotic pathway and the GPCR-X-mediated pro-survival pathway to understand the signaling crosstalk.
Issue 3: Altered Cell Adhesion and Migration
Symptom: You observe significant changes in cell morphology, adhesion, or migration upon treatment with this compound, which are not characteristic of Kinase-A inhibition.
Possible Cause: These effects may be mediated by the off-target inhibition of PI3K-gamma, a lipid kinase involved in cell motility and adhesion dynamics.
Troubleshooting Steps:
-
Confirm PI3K-gamma Inhibition:
-
Perform an in vitro lipid kinase assay with recombinant PI3K-gamma to directly measure the inhibitory activity of this compound.
-
In your cell-based model, use a Western blot to analyze the phosphorylation of AKT, a key downstream effector of PI3K signaling. A reduction in p-AKT levels would be consistent with PI3K-gamma inhibition.
-
-
Phenotypic Comparison: Treat your cells with a known, selective PI3K-gamma inhibitor. If the observed changes in adhesion and migration are similar to those caused by this compound, it strengthens the evidence for this off-target effect.
-
Rescue Experiment: If feasible, overexpress a constitutively active form of a downstream effector of PI3K-gamma signaling to see if it can rescue the adhesion and migration phenotype induced by this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase-A (On-Target) | 5 | Primary target; negative regulator of apoptosis. |
| Kinase-B (Off-Target) | 50 | Off-target; involved in G1/S cell cycle progression. |
| PI3K-gamma (Off-Target) | 150 | Off-target; lipid kinase involved in cell migration. |
| ABL1 | > 10,000 | No significant inhibition. |
| SRC | > 10,000 | No significant inhibition. |
| EGFR | > 10,000 | No significant inhibition. |
Table 2: Cellular Activity Profile of this compound
| Cellular Assay | Cell Line | EC50 (nM) | Associated Target |
| Apoptosis Induction | HCT116 | 15 | Kinase-A |
| Cell Cycle Arrest (G1/S) | MCF-7 | 100 | Kinase-B |
| Inhibition of Cell Migration | MDA-MB-231 | 250 | PI3K-gamma |
| Pro-survival Pathway Activation | A549 | 80 | GPCR-X |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
-
Reagents : Recombinant Kinase-A, Kinase-B, or PI3K-gamma; appropriate substrate and ATP.
-
Inhibitor Preparation : Prepare a 10-point, 3-fold serial dilution of this compound, starting from 30 µM.
-
Kinase Reaction : In a 384-well plate, combine the kinase, its substrate, and the serially diluted this compound.
-
Initiation : Start the reaction by adding a final concentration of ATP that is equal to the Km for the respective enzyme.
-
Incubation : Incubate at 30°C for the optimal duration for each enzyme.
-
Detection : Use a suitable method such as ADP-Glo™ to measure kinase activity.
-
Data Analysis : Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat with this compound at the desired concentrations and time points.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-Kinase-B substrate, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
Technical Support Center: Troubleshooting Western Blot Results for the EGFR Inhibitor NRC-2694-A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Western blot experiments involving the epidermal growth factor receptor (EGFR) inhibitor, NRC-2694-A. The resources below are designed to address common issues encountered during the assessment of EGFR signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your Western blot analysis in a question-and-answer format.
No or Weak Signal
Question: I am not detecting a signal for phosphorylated EGFR (p-EGFR) or downstream targets after treating my cells with this compound. What could be the issue?
Answer: A lack of signal can be due to several factors. Consider the following troubleshooting steps:
-
Antibody Performance:
-
Ensure your primary antibody is validated for Western blotting and is specific to the phosphorylated form of the target protein.
-
The antibody may have lost activity due to improper storage or expiration. You can test its efficacy using a dot blot.[1]
-
Optimize the primary antibody concentration; a higher concentration or longer incubation (e.g., overnight at 4°C) may be necessary for low-abundance proteins.[1][2]
-
-
Protein Concentration and Loading:
-
The target protein's expression level in your chosen cell line might be too low.[2] Consider using a positive control lysate from a cell line known to have high EGFR expression, such as A431 cells.
-
Increase the amount of total protein loaded onto the gel.[1] It is recommended to load 20-30 µg of total protein per lane.[3]
-
-
Experimental Conditions:
-
Confirm that you have adequately stimulated EGFR phosphorylation with a ligand like Epidermal Growth Factor (EGF) before inhibitor treatment. Uninduced cells may have undetectable levels of p-EGFR.
-
Ensure that phosphatase inhibitors were included in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
-
Transfer Efficiency:
-
Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
For large proteins like EGFR (~175 kDa), optimize the transfer conditions. A wet transfer is often more efficient for high molecular weight proteins. Adding a low percentage of SDS (0.01-0.05%) to the transfer buffer can also improve the transfer of large proteins.[1][4]
-
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | Titrate from 1:500 to 1:2000 | |
| Protein Load | 20-40 µg of total cell lysate | |
| Positive Control Cell Line | A431, H1975 | [2] |
| EGF Stimulation | 10-100 ng/mL for 5-15 minutes | [2] |
High Background
Question: My Western blot shows a high background, making it difficult to interpret the results for EGFR and its downstream targets. How can I reduce the background?
Answer: High background can obscure your specific signal. Here are common causes and solutions:
-
Blocking:
-
Insufficient blocking is a primary cause of high background. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5]
-
The choice of blocking agent is critical. For phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[5]
-
-
Antibody Concentration:
-
Excessive primary or secondary antibody concentrations can lead to non-specific binding.[5] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.
-
You can perform a control experiment with only the secondary antibody to check for non-specific binding.[5]
-
-
Washing Steps:
-
Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of your washes (e.g., three washes of 10 minutes each with TBST).[2]
-
-
Membrane Handling:
-
Ensure the membrane does not dry out at any point during the procedure, as this can cause irreversible, non-specific antibody binding.[5]
-
| Parameter | Recommendation | Source |
| Blocking Agent | 5% BSA in TBST for phospho-proteins | [2] |
| Blocking Time | 1 hour at RT or overnight at 4°C | [5] |
| Washing Steps | 3 x 10 minutes with TBST |
Non-Specific Bands
Question: I am observing multiple non-specific bands in my Western blot, in addition to the expected band for my target protein. What is the cause of this?
Answer: Non-specific bands can arise from several issues. Here's how to troubleshoot this problem:
-
Antibody Specificity:
-
The primary antibody may be cross-reacting with other proteins. Consult the antibody datasheet for information on its specificity and potential cross-reactivity.
-
Consider using a monoclonal antibody, which generally offers higher specificity than a polyclonal antibody.
-
-
Protein Overload:
-
Loading too much protein onto the gel can lead to the appearance of non-specific bands.[5] Try reducing the amount of protein loaded per lane.
-
-
Sample Preparation:
-
Ensure that your samples are properly prepared and that the lysis buffer contains protease inhibitors to prevent protein degradation, which can result in bands of lower molecular weight.
-
-
Antibody Concentration:
-
A high concentration of the primary antibody can increase the likelihood of it binding to proteins other than the target.[5] Further dilute your primary antibody.
-
| Parameter | Recommendation | Source |
| Protein Load | Reduce to 10-15 µg for initial optimization | [1] |
| Primary Antibody Type | Consider a monoclonal antibody for higher specificity | |
| Protease Inhibitors | Always include in the lysis buffer | [2] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on EGFR phosphorylation.
Protocol: Analysis of EGFR Phosphorylation Following this compound Treatment
-
Cell Culture and Treatment:
-
Plate a suitable cell line with high EGFR expression (e.g., A431) and grow to 70-80% confluency.
-
Optional: To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours.[3]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-4 hours).[2]
-
Stimulate EGFR phosphorylation by adding EGF to a final concentration of 10-100 ng/mL for 5-15 minutes at 37°C.[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, immediately place the culture plates on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[3]
-
Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[3]
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR Y1068 or Y1173) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point.[2][6]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection:
-
Stripping and Re-probing (for Total Protein):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like β-actin.
-
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of NRC-2694-A in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the oral small-molecule tyrosine kinase inhibitor, NRC-2694-A, in animal models.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Pharmacokinetic Studies
You have administered this compound to an animal model (e.g., rats or mice) and the resulting plasma concentrations are lower than anticipated, leading to a calculated oral bioavailability of less than 10%.
Possible Causes and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Aqueous Solubility | Characterize the physicochemical properties of this compound. Based on its properties, consider formulation strategies to enhance solubility. | --INVALID-LINK-- |
| Low Permeability | Conduct in vitro permeability assays to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | --INVALID-LINK-- |
| High First-Pass Metabolism | If solubility and permeability are not limiting, investigate the potential for extensive metabolism in the liver or gut wall. | --INVALID-LINK-- |
Workflow for Investigating Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High Variability in Plasma Exposure Between Animals
You have dosed a cohort of animals with this compound and observe a high degree of variability in the pharmacokinetic parameters (Cmax and AUC) between individual animals.
Possible Causes and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. | Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food. |
| Formulation Instability | The formulation may not be stable in the gastrointestinal environment, leading to precipitation of the drug. | --INVALID-LINK-- |
| Gut Microbiota Interaction | The gut microbiota can metabolize some drugs, and variations in the microbiota between animals can lead to variable exposure.[1] | While complex to investigate, consider the potential for microbial metabolism if other causes are ruled out. |
Decision Tree for Addressing High Variability
Caption: Decision tree for troubleshooting high pharmacokinetic variability.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take if this compound, a hydrophobic compound, shows poor bioavailability in my animal model?
A1: A systematic approach is recommended when you encounter poor bioavailability with a hydrophobic compound like this compound.[1] First, thoroughly characterize its physicochemical properties, including solubility, lipophilicity (LogP), and pKa.[1] Next, classify the drug according to the Biopharmaceutical Classification System (BCS); most hydrophobic drugs are either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This classification will guide your formulation strategy. Finally, use in vitro assays to determine if the primary bottleneck is the dissolution rate or membrane permeability.[1]
Q2: Which formulation strategies are most effective for improving the bioavailability of a BCS Class II drug like this compound?
A2: For BCS Class II drugs, where dissolution is the rate-limiting step, the main goal is to enhance the drug's solubility and dissolution rate.[2] Several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline form within a polymer matrix can significantly improve its aqueous solubility and dissolution.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipid carriers can enhance its solubility and absorption in the gastrointestinal tract.[3] These systems can also utilize lymphatic transport, which helps to bypass first-pass metabolism.[3]
-
Nanoparticles: Reducing the particle size of the drug to the nanoscale increases its surface area, which can lead to a higher dissolution rate and improved absorption.[3]
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: You can use in vitro models with cells that express P-gp to investigate if this compound is a substrate.[1] A common method is to measure the bidirectional transport of the compound across a monolayer of these cells. A significantly higher transport from the basolateral to the apical side compared to the apical to basolateral side indicates that the compound is likely a P-gp substrate. If this is the case, you might consider co-administering this compound with a known P-gp inhibitor in your animal model to see if bioavailability improves.[1]
Q4: My in vitro dissolution results for a new this compound formulation look promising, but the in vivo bioavailability is still low. What could be the reason?
A4: A discrepancy between in vitro dissolution and in vivo performance can arise from several factors. One common issue is that the formulation may not maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids, leading to precipitation.[1] It is important to use in vitro dissolution models that mimic the conditions of the GI tract, including changes in pH and the presence of bile salts, to assess the stability of your formulation.[1] Consider incorporating precipitation inhibitors into your formulation to maintain the drug in a supersaturated state for a longer period, allowing for greater absorption.
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
Methodology:
-
Prepare a series of buffers at pH 2.0, 4.5, and 6.8 to simulate gastric and intestinal conditions.
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: In Vitro Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Prepare a solution of this compound in a buffer that matches the pH of the intended absorption site (e.g., pH 6.5 for the small intestine).[1]
-
Coat the filter of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., lecithin in dodecane) to create an artificial membrane.[1]
-
Place the donor plate into a 96-well acceptor plate containing a buffer solution (e.g., PBS at pH 7.4).[1]
-
Add the drug solution to the donor wells and incubate for a defined period (e.g., 4-18 hours).
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells to calculate the permeability coefficient.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
-
Incubate this compound at a known concentration with liver microsomes (from the relevant animal species) and NADPH (as a cofactor) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the enzymatic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of this compound in each sample by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance of the compound.
Protocol 4: In Vitro Formulation Stability in Simulated Gastric and Intestinal Fluids
Objective: To assess the ability of a formulation to maintain this compound in a solubilized state under conditions that mimic the gastrointestinal tract.
Methodology:
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) according to standard pharmacopeial recipes.
-
Disperse the formulated this compound in SGF for a period simulating gastric transit time (e.g., 30 minutes).
-
Then, dilute the SGF mixture into SIF to simulate the transition from the stomach to the small intestine.
-
Monitor the concentration of dissolved this compound over time using a suitable method (e.g., by taking samples, filtering, and analyzing with HPLC-UV). A significant decrease in concentration indicates precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
Technical Support Center: Overcoming Acquired Resistance to NRC-2694-A In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to NRC-2694-A in their in vitro experiments. As this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), the guidance provided is based on established mechanisms of resistance to EGFR inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][4] By binding to and inhibiting EGFR, it blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] EGFR is a receptor tyrosine kinase that is often mutated or overexpressed in various cancer types, including head and neck squamous cell carcinoma (HNSCC).[1][5]
Q2: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What could be the reason?
This is a common indication of acquired resistance. Cancer cells can develop mechanisms to evade the effects of targeted therapies like this compound over time.[6] This can occur through various mechanisms, including secondary mutations in the drug target (EGFR), activation of alternative signaling pathways to bypass the EGFR blockade, or epigenetic alterations.[7]
Q3: What are the common molecular mechanisms of acquired resistance to EGFR inhibitors like this compound?
Based on extensive research on EGFR inhibitors, several key resistance mechanisms have been identified:
-
Secondary Mutations in EGFR: A common mechanism is the acquisition of new mutations in the EGFR gene, which can prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate other signaling pathways to maintain their growth and survival, rendering the inhibition of EGFR less effective. Common bypass pathways include the activation of other receptor tyrosine kinases like AXL or MET, or downstream signaling molecules like AKT and STAT3.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells become more migratory and invasive, which has been linked to drug resistance.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[10]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[11]
Q4: How can we confirm that our cell line has developed resistance to this compound?
The most direct way is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Troubleshooting Guides
Problem 1: My cell line is no longer responding to this compound at the previously effective concentration.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination:
-
Action: Perform a cell viability assay with a range of this compound concentrations on both the suspected resistant and the parental cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant line.
-
-
Investigate Molecular Mechanisms:
-
Action A (Western Blotting): Analyze the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK, STAT3) in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of bypass pathway components in the resistant line would suggest their activation.
-
Action B (Gene Sequencing): Sequence the EGFR gene in the resistant cell line to check for secondary mutations.
-
Action C (EMT Marker Analysis): Use western blotting or immunofluorescence to check for changes in the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).
-
-
Explore Combination Therapies:
-
Action: Based on the findings from step 2, test the efficacy of this compound in combination with inhibitors of the identified bypass pathways. For example, if AKT phosphorylation is elevated, combine this compound with an AKT inhibitor.
-
Problem 2: We are trying to generate an this compound resistant cell line, but the cells are not surviving the selection process.
Possible Cause: The starting concentration of this compound is too high, or the incremental dose increase is too rapid.
Troubleshooting Steps:
-
Optimize the Starting Concentration:
-
Action: Begin the selection process with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line. This allows a small population of cells to survive and potentially develop resistance.
-
-
Implement a Gradual Dose Escalation:
-
Action: Once the cells have recovered and are proliferating at the initial concentration, slowly increase the concentration of this compound. Allow the cells to adapt and resume normal growth at each new concentration before the next increase. This process can take several months.
-
-
Monitor Cell Morphology and Growth Rate:
-
Action: Regularly observe the cells under a microscope and monitor their growth rate. Changes in morphology can be an early indicator of developing resistance.
-
Data Presentation
Table 1: Example IC50 Values for Parental and this compound Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental HNSCC | This compound | 0.5 | 1 |
| Resistant HNSCC | This compound | 10.2 | 20.4 |
Table 2: Example Western Blot Densitometry Analysis of Signaling Pathway Activation
| Protein | Parental Cells (Fold Change vs. Control) | Resistant Cells (Fold Change vs. Control) |
| p-EGFR | 0.2 | 0.8 |
| p-AKT | 0.4 | 1.5 |
| p-ERK | 0.3 | 0.9 |
| p-STAT3 | 0.5 | 2.1 |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Cell Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 of the parental line.
-
Culture Maintenance: Replace the medium with fresh, drug-containing medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively dividing, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize it by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, ERK, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Bypass pathway activation as a mechanism of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Facebook [cancer.gov]
- 2. NRC-2694 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Resistance to Standard-of-Care Therapies for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerworld.net [cancerworld.net]
- 8. Mechanisms of resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue factor overexpression promotes resistance to KRAS-G12C inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NRC-2694-A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRC-2694-A, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Our goal is to help you minimize variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is a receptor tyrosine kinase.[1] By binding to EGFR, this compound blocks its signaling pathways, which can lead to the inhibition of tumor cell proliferation and survival.[1]
Q2: I'm observing high variability in my cell viability (e.g., MTT, MTS) assay results. What are the common causes?
A2: High variability in cell viability assays can stem from several factors. Common sources include inconsistent cell seeding density, variations in the concentration of the this compound compound due to improper dilution or storage, and the passage number of the cell line.[2][3] It is also crucial to ensure that the DMSO (vehicle) concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Q3: My this compound treatment is not showing the expected inhibition of downstream signaling (e.g., p-Akt, p-ERK) in my Western blot. What should I check?
A3: If you are not observing the expected inhibition of downstream signaling, consider the following:
-
Cell Line Resistance: The cell line you are using may harbor a resistance mutation in EGFR (e.g., T790M) or have constitutively activated downstream signaling pathways (e.g., KRAS or PIK3CA mutations).[2]
-
Compound Inactivity: The this compound may have degraded. Ensure it has been stored correctly and that fresh dilutions are prepared for each experiment.[2]
-
Experimental Timing: The time course of your experiment may not be optimal for observing the inhibition. A time-course experiment is recommended to determine the optimal treatment duration.
Q4: I am seeing off-target effects in my experiments. How can I confirm that the observed phenotype is due to EGFR inhibition?
A4: To confirm that the effects you are observing are due to the inhibition of EGFR by this compound, you can perform several control experiments:
-
Use a control cell line: Compare the effects of this compound on your EGFR-expressing cell line with a cell line that has low or no EGFR expression.[2]
-
Rescue experiment: If the observed phenotype is on-target, you may be able to "rescue" it by overexpressing a drug-resistant mutant of EGFR in your cells.[2]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Inconsistency | Use a cell counter for accurate cell counts and ensure even cell distribution in multi-well plates. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Compound Dilution Errors | Prepare a fresh serial dilution of this compound for each experiment from a validated stock solution. Use calibrated pipettes. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication.[2] |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or media. |
| Variable Incubation Times | Ensure that the incubation time after adding the viability reagent (e.g., MTT, MTS) is consistent for all plates. |
Weak or No Signal in Western Blot for Phospho-Proteins
| Potential Cause | Recommended Solution |
| Suboptimal Cell Lysis | Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Low Protein Concentration | Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and load an equal amount of protein for each sample. |
| Poor Antibody Performance | Use a validated antibody for your target phospho-protein. Optimize the antibody concentration and incubation conditions. |
| Inefficient Protein Transfer | Ensure proper assembly of the transfer stack and that the transfer is run for the appropriate time and at the correct voltage/current. |
| Inadequate EGF Stimulation | For some experiments, serum-starving the cells followed by a brief stimulation with EGF can enhance the phosphorylation signal of EGFR and its downstream targets. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 nM to 100 µM.[4] Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for EGFR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to attach. Treat with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound in vitro.
References
NRC-2694-A degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of NRC-2694-A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered small-molecule tyrosine kinase inhibitor.[1] It functions as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[2][3] By blocking this enzyme, it can inhibit signaling pathways that are crucial for cell growth and proliferation in certain types of cancer.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and integrity of this compound. The recommended storage conditions are summarized in the table below.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Researchers should handle this compound with appropriate personal protective equipment (PPE) and take measures to prevent its release into the environment.[4]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Troubleshooting Guide
This guide addresses potential issues related to the degradation of this compound during experimental procedures. While specific degradation pathways for this compound have not been extensively published, the following advice is based on the known behavior of other small-molecule tyrosine kinase inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound | Investigate potential degradation sources such as light, temperature, pH, and reactive chemicals in your experimental setup. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products | Consider photodegradation, hydrolysis, or oxidation as possible degradation pathways. Protect the compound from light, control the pH of solutions, and use degassed solvents to minimize oxidation. |
| Precipitation of the compound from solution | Poor solubility or compound degradation | Ensure the solvent is appropriate for this compound and that the storage conditions for the solution are optimal (-80°C for long-term storage).[4] |
Data Presentation
Table 1: Storage and Handling Information for this compound
| Parameter | Specification | Reference |
| Storage Temperature (Powder) | -20°C | [4] |
| Storage Temperature (in Solvent) | -80°C | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
| Hazardous Decomposition | Under fire conditions, may emit toxic fumes. | [4] |
| Personal Protective Equipment | Wear appropriate government-approved respirator, chemical-resistant gloves, safety goggles, other protective clothing. | [4] |
Experimental Protocols & Methodologies
General Handling Protocol for this compound
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Weighing: To avoid inhalation of the powder, weigh this compound in an enclosure with local exhaust ventilation or in a glove box.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Storage of Solutions: Store stock solutions at -80°C in airtight containers to prevent solvent evaporation and degradation.[4]
-
Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[4]
Visualizations
Diagram 1: Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
Diagram 3: Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and EGFR tyrosine kinase inhibitory activities of aglycone derivatives obtained by enzymatic hydrolysis of oleoside-type secoiridoid glucosides, oleuropein and ligustroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of NRC-2694-A: A Technical Support Resource
For researchers, scientists, and professionals in drug development, interpreting clinical trial data is a multifaceted challenge. This technical support center provides a comprehensive guide to understanding the studies surrounding NRC-2694-A, a promising oral tyrosine kinase inhibitor. While overt conflicting results are not prominent in the current literature, this resource addresses potential areas of ambiguity and provides a framework for consistent interpretation of the available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered small-molecule tyrosine kinase inhibitor.[1][2] It specifically targets the Epidermal Growth Factor Receptor (EGFR), a key component in cell signaling pathways that regulate cell growth, proliferation, and survival.[2][3] By inhibiting EGFR, this compound aims to disrupt these processes in cancer cells, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2]
Q2: What is the rationale for combining this compound with paclitaxel in the current Phase 2 trial (NCT05283226)?
A2: The combination of this compound with paclitaxel is designed to provide a multi-pronged attack on HNSCC. Paclitaxel is a standard chemotherapy agent that works by stabilizing microtubules, thereby inhibiting cell division. Researchers hypothesize that this compound's targeted inhibition of the EGFR pathway will enhance the cytotoxic effects of paclitaxel, potentially leading to improved outcomes for patients.[4] This is particularly relevant for patients whose cancer has progressed after immune checkpoint inhibitor therapy, a patient population with limited treatment options.[1][2]
Q3: Are there conflicting efficacy data from the initial Indian trials and the ongoing US-based trial?
A3: Currently, there are no publicly available, peer-reviewed results from the US-based NAT2694US trial (NCT05283226) to compare with the earlier Indian studies. The initiation of the US trial was based on positive responses observed in Phase 1 and Phase 2 trials conducted in India.[2][3][5][6] Therefore, at present, the data is sequential and builds upon previous findings rather than presenting a conflict. Any apparent discrepancies that may arise in the future would necessitate a detailed comparison of the trial designs, patient populations, and methodologies.
Q4: How should I interpret the targeted overall response rate (ORR) of 50% in the Simon's 2-stage design of the NCT05283226 trial?
A4: The Simon's 2-stage design is a method used in Phase 2 clinical trials to determine if a new treatment has sufficient activity to warrant further investigation. The design specifies a null hypothesis (H₀) for the overall response rate (ORR), which is the historical control ORR of 30% in this case, and an alternative hypothesis (H₁) with a target ORR of 50%.[1][2] The trial proceeds in two stages to minimize the number of patients exposed to an ineffective treatment. If the treatment shows promise in the first stage (at least 6 responses in the first 15 patients), the trial is expanded.[2] An observation of at least 19 responses out of 46 patients would be required to reject the null hypothesis and conclude that the treatment is effective.[2]
Q5: What are the known adverse events associated with this compound treatment?
A5: While the full safety profile of this compound is still being evaluated in the ongoing Phase 2 trial, common side effects associated with EGFR tyrosine kinase inhibitors include skin rash and diarrhea.[1] The trial protocol for NCT05283226 includes monitoring for these, as well as paresthesia and dyspnea.[1] Paclitaxel, the combination drug, is known to cause side effects such as neutropenia (a low count of white blood cells).[4] Close monitoring of patients for both known and emerging adverse events is a critical component of the ongoing study.[1]
Quantitative Data Summary
For ease of comparison, the key parameters of the ongoing NCT05283226 clinical trial are summarized in the table below.
| Parameter | Description |
| Study Phase | Phase 2[1][7] |
| Study Design | Open-label, multicenter, single-arm[1] |
| Primary Endpoint | Objective Response Rate (ORR) using RECIST v1.1[2][6] |
| Target Enrollment | Approximately 46 patients[1][2] |
| Patient Population | Patients with recurrent and/or metastatic head and neck squamous cell carcinoma who have progressed on or after immune checkpoint inhibitor therapy[1][2][7] |
| Intervention | This compound 300 mg orally once daily and paclitaxel 175 mg/m² IV infusion once every 21 days for 6 or more cycles[1][2][4] |
| Statistical Design | Simon's 2-stage design with a null hypothesis ORR of 30% and a target ORR of 50%[1][2] |
Experimental Protocols
Protocol for NCT05283226: A Phase 2 Study of this compound in Combination with Paclitaxel
This study is a multicenter, single-arm, open-label trial designed to evaluate the safety and efficacy of this compound in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[1][2]
-
Patient Selection: Eligible patients are adults (18 years and older) with a confirmed diagnosis of recurrent and/or metastatic unresectable HNSCC who have shown disease progression after treatment with an immune checkpoint inhibitor.[1]
-
Treatment Regimen: Patients receive 300 mg of this compound orally once daily.[1][2] In addition, they receive an intravenous infusion of paclitaxel at a dose of 175 mg/m² over approximately 3 hours, once every 21 days, for a minimum of 6 cycles.[1][2][4]
-
Assessments: Tumor response is assessed every 6 weeks using CT or MRI scans and evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2][6] Safety and tolerability are monitored through regular physical examinations, and grading of adverse events such as skin rash, diarrhea, paresthesia, and dyspnea according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the structure of the clinical trial, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NCT05283226 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. NRC-2694 | MedPath [trial.medpath.com]
Validation & Comparative
A Comparative Guide: NRC-2694-A and Gefitinib in the Context of EGFR-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers, particularly in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. Small-molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients. This guide provides a comparative overview of two such inhibitors: gefitinib, a first-generation EGFR TKI, and NRC-2694-A, an investigational EGFR TKI.
It is important to note that while extensive preclinical and clinical data are available for gefitinib, publicly accessible information on direct comparative studies between this compound and gefitinib in EGFR-mutant cell lines is limited. This compound is currently undergoing clinical evaluation, primarily in head and neck squamous cell carcinoma (HNSCC). This guide, therefore, presents a detailed profile of each compound based on available data and offers standardized protocols for their evaluation.
Compound Profiles
Gefitinib
Gefitinib is an orally active, selective EGFR tyrosine kinase inhibitor. It competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and metastasis. Gefitinib has shown significant efficacy in patients with NSCLC whose tumors harbor activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.
This compound
This compound is an orally administered small-molecule EGFR tyrosine kinase inhibitor.[1] Discovered and developed by NATCO Pharma Ltd., it has shown anti-tumor activity in preclinical models and early-phase clinical trials.[2] Currently, this compound is being investigated in a Phase 2 clinical trial in combination with paclitaxel for patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[1] While its mechanism is presumed to be similar to other EGFR TKIs, detailed preclinical data comparing its potency and selectivity against various EGFR mutations with established inhibitors like gefitinib are not yet widely published.
Quantitative Data: Gefitinib Performance in EGFR-Mutant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for gefitinib in several common EGFR-mutant cancer cell lines.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Reference |
| HCC827 | Exon 19 Deletion | 13.06 | [3][4] |
| PC-9 | Exon 19 Deletion | 77.26 | [3][4] |
| H3255 | L858R | 3 (hypersensitive) | [3][5] |
| 11-18 | - | 390 | [3][5] |
| H1975 | L858R, T790M | > 4000 (resistant) | [3] |
| NCI-H1975 | L858R, T790M | 21,461 | [6] |
Experimental Protocols
The following are detailed, standardized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors like this compound and gefitinib.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to inhibit the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
EGFR-mutant cancer cell lines (e.g., HCC827, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Phosphorylation
This method is used to assess the inhibitory effect of the compounds on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
EGFR-mutant cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the point of inhibition by a Tyrosine Kinase Inhibitor (TKI).
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: General experimental workflow for evaluating and comparing EGFR inhibitors.
References
Synergistic Potential of NRC-2694-A: A Comparative Guide to Combination Therapies with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
NRC-2694-A, an orally administered epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is currently under investigation for its therapeutic potential in oncology. While clinical development is exploring its efficacy in combination with standard chemotherapy, a critical area of interest for researchers is its potential for synergistic interactions with other kinase inhibitors. This guide provides a comparative overview of the known clinical combination of this compound and explores potential synergistic effects with other kinase inhibitors based on preclinical and clinical data from analogous EGFR TKIs.
This compound in Clinical Development: Combination with Paclitaxel
This compound is currently in a Phase 2 clinical trial in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that has progressed on or after an immune checkpoint inhibitor (ICI).[1][2][3][4][5][6] This combination leverages the distinct mechanisms of action of an EGFR inhibitor and a microtubule stabilizer.
Mechanism of Action:
-
This compound: As an EGFR antagonist, this compound binds to and inhibits the epidermal growth factor receptor, which is often overexpressed in HNSCC.[7][8] This blockage disrupts EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[8]
-
Paclitaxel: This well-established chemotherapeutic agent works by stabilizing microtubules, leading to cell cycle arrest and apoptosis.
The rationale for this combination is that by targeting two different critical cellular processes, the anti-tumor effect may be enhanced, potentially leading to better patient outcomes.[9]
Potential Synergistic Combinations with Other Kinase Inhibitors
While direct preclinical data on the synergistic effects of this compound with other kinase inhibitors is not yet publicly available, extensive research on other EGFR TKIs, such as gefitinib and erlotinib, provides a strong rationale for exploring similar combinations for this compound. The following sections outline promising combinations based on preclinical and clinical evidence from these analogous compounds.
EGFR and MEK Inhibitors
Rationale: The EGFR signaling cascade prominently features the RAS-RAF-MEK-ERK pathway. Inhibition of EGFR can sometimes lead to feedback activation or bypass of this pathway, leading to resistance. Co-targeting EGFR and MEK offers a vertical inhibition strategy to more completely shut down this critical pro-survival signaling.
Preclinical Evidence: Studies combining EGFR inhibitors with MEK inhibitors like trametinib have demonstrated synergistic effects in various cancer models, including EGFR-mutant lung cancer.[1][8][9] This combination has been shown to prevent the emergence of resistance and enhance apoptosis.[8][9]
EGFR and PI3K/Akt/mTOR Pathway Inhibitors
Rationale: The PI3K/Akt/mTOR pathway is another crucial downstream effector of EGFR signaling, regulating cell growth, proliferation, and survival. Concurrent inhibition of EGFR and key nodes in this pathway can overcome resistance mediated by PI3K pathway activation.
Preclinical and Clinical Evidence: Multiple preclinical studies have shown that combining EGFR inhibitors with PI3K, Akt, or mTOR inhibitors can lead to superior anti-tumor effects compared to single-agent treatment.[10][11][12] For instance, the mTOR inhibitor everolimus has been shown to restore sensitivity to gefitinib in resistant non-small cell lung cancer (NSCLC) cell lines.[12]
EGFR and Src Family Kinase Inhibitors
Rationale: Src is a non-receptor tyrosine kinase that can be activated by EGFR and plays a role in cell proliferation, survival, and migration. Src activation has been implicated as a mechanism of resistance to EGFR inhibitors.
Preclinical and Clinical Evidence: Preclinical models have indicated that combining EGFR and Src inhibition can have additive or synergistic effects.[13] A phase I/II clinical trial of erlotinib (an EGFR TKI) and dasatinib (a Src inhibitor) was conducted in NSCLC, demonstrating the feasibility of this combination.[13]
Quantitative Data Summary
The following table summarizes representative preclinical data on the synergistic effects of EGFR inhibitors with other kinase inhibitors. Note: This data is for analogous EGFR inhibitors and is intended to be illustrative of potential combinations for this compound.
| EGFR Inhibitor | Combination Kinase Inhibitor | Cancer Type | Key Findings | Reference |
| Erlotinib | Quinacrine (also inhibits NF-κB) | NSCLC | Synergistic cytotoxicity with a Combination Index (CI) < 1.0. | [14] |
| Erlotinib | Dasatinib (Src inhibitor) | NSCLC | Preclinical models showed additive synergistic effects. | [13] |
| Gefitinib | Genistein (tyrosine kinase inhibitor) | NSCLC | Enhanced growth inhibition and apoptosis at low concentrations. | [2] |
| WZ4002 (EGFR TKI) | Trametinib (MEK inhibitor) | EGFR-mutant Lung Cancer | Enhanced apoptosis and inhibited the emergence of resistance. | [8][9] |
| Afatinib (pan-EGFR inhibitor) | Palbociclib (CDK4/6 inhibitor) | HNSCC | Robust antiproliferative effect in vitro and in vivo. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of synergistic effects are provided below.
Cell Viability and Synergy Assays
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound, the combination kinase inhibitor, and the combination of both drugs at a constant ratio.
3. Cell Viability Assessment (MTT Assay):
-
After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Synergy Analysis (Combination Index - CI):
-
The CI is calculated using software such as CalcuSyn or CompuSyn, based on the Chou-Talalay method.
-
The dose-effect curves for each drug and the combination are used to determine the CI value.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
1. Cell Treatment:
-
Cells are treated with the respective inhibitors alone or in combination for a specified time.
2. Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.
-
The cells are incubated in the dark.
3. Flow Cytometry:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathways and points of inhibition by this compound and other kinase inhibitors.
Caption: A typical experimental workflow for assessing the synergistic effects of drug combinations.
Caption: Conceptual illustration of how targeting two distinct pathways can lead to synergistic anti-cancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano-synergistic combination of Erlotinib and Quinacrine for non-small cell lung cancer (NSCLC) therapeutics - Evaluation in biologically relevant in-vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical rationale for PI3K/Akt/mTOR pathway inhibitors as therapy for epidermal growth factor receptor inhibitor-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule profiling to define synergistic EGFR inhibitor combinations in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I/II study combining erlotinib and dasatinib for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual blockade of EGFR and CDK4/6 delays Head and Neck Squamous Cell Carcinoma Progression by Inducing Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NRC-2694-A and Cetuximab in EGFR-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a critical target in oncology. This guide provides a detailed comparison of two EGFR inhibitors: NRC-2694-A, an investigational small molecule tyrosine kinase inhibitor, and cetuximab, an established monoclonal antibody. This comparison summarizes available data on their mechanisms of action, preclinical and clinical findings, and relevant experimental methodologies to support further research and development in this therapeutic area.
At a Glance: this compound vs. Cetuximab
| Feature | This compound | Cetuximab |
| Drug Type | Small molecule tyrosine kinase inhibitor | Chimeric (mouse/human) monoclonal antibody |
| Target | Intracellular tyrosine kinase domain of EGFR | Extracellular domain of EGFR[1][2] |
| Administration | Oral[3] | Intravenous infusion[1] |
| Mechanism of Action | Binds to and inhibits the intracellular tyrosine kinase domain of EGFR, preventing downstream signaling.[4] | Binds to the extracellular domain of EGFR, blocking ligand binding and inducing antibody-dependent cellular cytotoxicity (ADCC).[2][5][6] |
| Indications | Investigational for recurrent and/or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) post-immune checkpoint inhibitor therapy.[7][8] | Approved for metastatic colorectal cancer and head and neck cancer.[5][9] |
Quantitative Data Summary
A direct quantitative comparison of this compound and cetuximab is challenging due to the limited publicly available preclinical data for this compound. The following table summarizes the available information.
| Parameter | This compound | Cetuximab |
| Binding Affinity (Kd) | Data Not Publicly Available | ~0.1-0.4 nM for EGFR[10] |
| IC50 (Cell Proliferation) | Data Not Publicly Available | Varies by cell line (e.g., 0.25 nM in H292 cells, 6.7 nM in H1650 cells) |
| In Vivo Efficacy | Reported to regress tumors in mice at 10 mg/kg. | Dose-dependent tumor growth inhibition in various xenograft models. |
| Clinical Efficacy (HNSCC) | Currently in Phase 2 clinical trials in combination with paclitaxel.[7][11][12] | Improved overall and progression-free survival in combination with chemotherapy or radiation.[13] |
Mechanism of Action and Signaling Pathways
Both this compound and cetuximab target the EGFR signaling pathway, but through different mechanisms. Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing its natural ligands from binding and thereby inhibiting downstream signaling.[1][2][14] It can also trigger an immune response against the cancer cells through Antibody-Dependent Cellular Cytotoxicity (ADCC).[2][5] this compound, as a tyrosine kinase inhibitor, acts intracellularly by blocking the kinase activity of EGFR, which is essential for initiating the downstream signaling cascades that promote tumor growth and survival.[4]
Inhibition of the EGFR signaling pathway.
Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay is crucial for evaluating the immune-mediated anti-tumor activity of monoclonal antibodies like cetuximab.
Objective: To quantify the ability of cetuximab to induce the lysis of EGFR-expressing tumor cells by immune effector cells.
Methodology:
-
Cell Preparation:
-
Target Cells: EGFR-expressing cancer cell lines (e.g., A549, HT-29) are labeled with a release agent, such as chromium-51 (51Cr) or a fluorescent dye.
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors are used as effector cells.[15]
-
-
Assay Setup:
-
Labeled target cells are plated in a 96-well plate.
-
Cetuximab is added at various concentrations to the wells containing the target cells and incubated to allow for antibody binding.
-
Effector cells are then added at different effector-to-target (E:T) ratios.
-
-
Incubation: The plate is incubated for a specified period (e.g., 4 hours) to allow for cell lysis.
-
Data Acquisition: The amount of released agent (e.g., 51Cr) in the supernatant is measured.
-
Analysis: The percentage of specific cell lysis is calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100
Workflow for an ADCC assay.
In Vivo Xenograft Model for Efficacy Studies
Xenograft models are instrumental in evaluating the anti-tumor efficacy of cancer therapeutics in a living organism.
Objective: To assess the in vivo anti-tumor activity of an EGFR inhibitor (this compound or cetuximab) on the growth of human tumors in immunodeficient mice.
Methodology:
-
Cell Line Selection and Implantation:
-
Select a human cancer cell line with known EGFR expression (e.g., HNSCC cell lines).
-
Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the investigational drug (this compound or cetuximab) and a vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for cetuximab).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the end of the study, tumors are excised and weighed.
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Workflow for an in vivo xenograft study.
Conclusion
Cetuximab is a well-characterized monoclonal antibody with proven efficacy in treating head and neck and colorectal cancers. Its mechanism of action, involving both direct EGFR blockade and ADCC, is well-documented. This compound is an emerging oral small molecule EGFR tyrosine kinase inhibitor with a distinct intracellular mechanism of action. While clinical development is underway, particularly in HNSCC, a comprehensive head-to-head comparison with cetuximab is currently limited by the lack of publicly available preclinical and early-phase clinical data for this compound. Further research and data publication will be crucial to fully understand the comparative efficacy and potential therapeutic positioning of this compound in the landscape of EGFR-targeted therapies.
References
- 1. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 3. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. Cetuximab - Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. farbefirma.org [farbefirma.org]
- 15. stemcell.com [stemcell.com]
Validating the Anti-Tumor Efficacy of NRC-2694-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the anti-tumor activity of NRC-2694-A, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. In the absence of publicly available preclinical data for this compound, this document outlines the standard experimental methodologies and comparative context necessary to assess its potential as a therapeutic agent. We will explore its mechanism of action in comparison to other EGFR inhibitors and detail the requisite experimental protocols for a comprehensive validation.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] Its mechanism of action involves blocking the tyrosine kinase domain of EGFR, which in turn inhibits EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] Currently, this compound is under investigation in a Phase 2 clinical trial in combination with paclitaxel for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) whose disease has progressed on or after treatment with an immune checkpoint inhibitor (ICI).[3][4][5][6][7]
Comparative Landscape of EGFR Inhibitors
The therapeutic landscape for HNSCC includes various agents targeting the EGFR pathway. Understanding the different mechanisms of these agents provides a context for evaluating this compound.
| Drug Class | Mechanism of Action | Examples |
| Tyrosine Kinase Inhibitors (TKIs) | Small molecules that enter the cell and bind to the intracellular tyrosine kinase domain of EGFR, preventing ATP binding and subsequent receptor autophosphorylation and activation of downstream signaling.[3][5][8][9] | This compound , Gefitinib, Erlotinib, Afatinib |
| Monoclonal Antibodies (mAbs) | Large molecules that bind to the extracellular domain of EGFR, blocking ligand binding and receptor dimerization. This can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][4][10][11][12] | Cetuximab, Panitumumab |
Validating Anti-Tumor Activity: A Standardized Workflow
The following experimental protocols represent a standard workflow to validate the anti-tumor activity of a novel EGFR inhibitor like this compound.
References
- 1. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 2. broadpharm.com [broadpharm.com]
- 3. EGFR Tyrosine Kinase Inhibitor: Significance and symbolism [wisdomlib.org]
- 4. assaygenie.com [assaygenie.com]
- 5. urologyku.com [urologyku.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
Cross-Resistance Profile of EGFR Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance mutations limits their long-term efficacy. This guide provides a comparative analysis of the cross-resistance profiles of different generations of EGFR TKIs, supported by experimental data and detailed methodologies.
Note on NRC-2694-A: As of late 2025, specific preclinical and clinical data detailing the efficacy of this compound, an EGFR TKI developed by Natco Pharma, against various EGFR mutations and its cross-resistance profile with other TKIs, are not publicly available.[1][2][3][4][5] this compound is currently under investigation in a Phase II clinical trial for head and neck squamous cell carcinoma (NCT05283226).[1][2][3][4][5] The following sections provide a comprehensive overview of cross-resistance among established EGFR TKIs, which can serve as a framework for evaluating this compound as data becomes available.
EGFR Signaling Pathway and TKI Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In cancer, mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. EGFR TKIs are small molecules that competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanisms of Acquired Resistance to EGFR TKIs
The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, reducing the binding efficacy of the inhibitor. Third-generation TKIs, such as osimertinib, are designed to be effective against the T790M mutation. However, resistance to third-generation TKIs can develop, most commonly through the C797S mutation in exon 20.
Caption: Development of resistance mutations to different generations of EGFR TKIs.
Comparative Efficacy of EGFR TKIs Against Key Mutations
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various EGFR TKIs against cell lines expressing common EGFR mutations. Lower IC50 values indicate greater potency.
| EGFR TKI | Generation | WT EGFR (IC50, nM) | Exon 19 del (IC50, nM) | L858R (IC50, nM) | T790M (IC50, nM) | L858R/T790M (IC50, nM) | C797S Triple Mutant (IC50, nM) |
| Gefitinib | 1st | ~1800 | ~10 | ~50 | >10000 | >10000 | >10000 |
| Erlotinib | 1st | ~1000 | ~5 | ~40 | >10000 | >10000 | >10000 |
| Afatinib | 2nd | ~10 | ~0.5 | ~1 | ~10000 | ~10000 | >10000 |
| Osimertinib | 3rd | ~500 | ~1 | ~10 | ~15 | ~10 | >5000 |
Data compiled from various preclinical studies. Actual values may vary depending on the specific cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of EGFR TKIs on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., PC-9 for Exon 19 del, H1975 for L858R/T790M) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
TKI Treatment: The following day, cells are treated with a serial dilution of the EGFR TKI (e.g., 0.001 to 10,000 nM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: Plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for EGFR Signaling Pathway Inhibition
This technique is used to determine the effect of TKIs on the phosphorylation status of EGFR and its downstream signaling proteins.
Detailed Methodology:
-
Cell Lysis: Cells are treated with the TKI for a specified time (e.g., 2 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total-EGFR, phospho-EGFR (p-EGFR), total-AKT, phospho-AKT (p-AKT), total-ERK, and phospho-ERK (p-ERK). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
The landscape of EGFR TKI therapy is a dynamic interplay between inhibitor design and the evolution of tumor resistance. While first- and second-generation TKIs are effective against common activating mutations, the emergence of the T790M mutation necessitates the use of third-generation inhibitors like osimertinib. The subsequent development of C797S-mediated resistance highlights the ongoing need for novel therapeutic strategies. As data on this compound becomes available, its efficacy against this panel of mutations will be critical in determining its clinical utility and positioning within the existing treatment paradigm. The experimental protocols outlined in this guide provide a standardized framework for such evaluations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
Assessing the Specificity of NRC-2694-A for EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694-A is an orally administered small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] Developed by NATCO Pharma Ltd., it is currently undergoing Phase 2 clinical trials in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that has progressed on or after an immune checkpoint inhibitor (ICI).[1][2][3][5][6][7][8] While the clinical development of this compound is progressing, detailed preclinical data on its specificity for EGFR, particularly comparative data against a broad panel of kinases (kinome scan), is not yet publicly available.
This guide provides a framework for assessing the specificity of EGFR inhibitors like this compound. It outlines the key experimental methodologies, presents illustrative data for established EGFR inhibitors to serve as a benchmark, and offers visualizations of the relevant signaling pathways and experimental workflows. This information is intended to help researchers and drug developers understand the critical importance of specificity in the development of targeted cancer therapies and to provide a template for the evaluation of new chemical entities.
The Importance of Kinase Specificity
The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket. The therapeutic efficacy of kinase inhibitors is often linked to their specific inhibition of the intended target kinase, while minimizing off-target effects that can lead to toxicity. A thorough assessment of an inhibitor's selectivity profile is therefore a critical step in its preclinical and clinical development.
Comparative Analysis of EGFR Inhibitor Specificity
To illustrate a comparative analysis, this section presents hypothetical data for this compound alongside publicly available data for three well-characterized EGFR inhibitors: Gefitinib (a first-generation reversible inhibitor), Afatinib (a second-generation irreversible inhibitor), and Osimertinib (a third-generation inhibitor that targets both sensitizing and resistance mutations).
Disclaimer: The following tables contain illustrative data for this compound as specific experimental results are not publicly available. The data for Gefitinib, Afatinib, and Osimertinib are representative values from published literature and may vary depending on the specific assay conditions.
Biochemical Kinase Inhibition Profile
A primary method to determine the specificity of a kinase inhibitor is to screen it against a large panel of kinases. The results are typically reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). A lower value indicates a higher potency of the inhibitor for that particular kinase.
Table 1: Illustrative Biochemical IC50 Data for Selected EGFR Inhibitors
| Kinase | This compound (Hypothetical IC50, nM) | Gefitinib (Representative IC50, nM) | Afatinib (Representative IC50, nM) | Osimertinib (Representative IC50, nM) |
| EGFR (WT) | 1.5 | 2-10 | 0.5 | 12 |
| EGFR (L858R) | 0.5 | 10-50 | 0.4 | 1 |
| EGFR (Exon 19 del) | 0.4 | 5-25 | 0.2 | 1 |
| EGFR (T790M) | 10 | >1000 | 10 | 1 |
| HER2 (ErbB2) | 50 | >1000 | 14 | >1000 |
| HER4 (ErbB4) | 100 | >1000 | 1 | >1000 |
| ABL1 | >1000 | >10000 | >10000 | >10000 |
| SRC | >1000 | >10000 | >10000 | >10000 |
| VEGFR2 | 200 | >10000 | 500 | >10000 |
Cellular Potency and Specificity
Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates into a functional effect in a biological context. These assays measure the ability of the inhibitor to block EGFR signaling and inhibit the proliferation of cancer cells that are dependent on EGFR activity.
Table 2: Illustrative Cellular IC50 Data for Inhibition of Cell Proliferation
| Cell Line | EGFR Status | This compound (Hypothetical IC50, nM) | Gefitinib (Representative IC50, nM) | Afatinib (Representative IC50, nM) | Osimertinib (Representative IC50, nM) |
| PC-9 | Exon 19 del | 5 | 10-50 | 1-10 | 5-20 |
| H1975 | L858R/T790M | 50 | >5000 | 100-500 | 10-50 |
| A431 | WT (overexpressed) | 100 | 100-500 | 50-200 | 100-500 |
| Calu-3 | WT | 500 | >10000 | 500-1000 | >10000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are standard protocols for key assays.
Biochemical Kinase Assay (Illustrative)
Objective: To determine the IC50 of an inhibitor against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a phospho-specific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (Illustrative)
Objective: To determine the effect of an inhibitor on the growth of cancer cell lines with different EGFR statuses.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the inhibitor at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using one of the following methods:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blotting for EGFR Phosphorylation (Illustrative)
Objective: To assess the ability of an inhibitor to block EGFR autophosphorylation in cells.
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a specific time.
-
For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using a chemiluminescence substrate.
-
The band intensities are quantified to determine the ratio of phosphorylated EGFR to total EGFR.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in activating downstream signaling pathways that regulate cell proliferation, survival, and migration.
Figure 1: Simplified EGFR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the typical steps involved in a biochemical kinase inhibition assay.
Figure 2: Workflow for a biochemical kinase assay.
Logical Relationship for Assessing Specificity
This diagram illustrates the logical flow for a comprehensive assessment of an EGFR inhibitor's specificity.
Figure 3: Logic flow for specificity assessment.
Conclusion
A comprehensive assessment of kinase inhibitor specificity is paramount for the development of safe and effective targeted therapies. While this compound is a promising EGFR inhibitor currently in clinical trials, a full understanding of its therapeutic potential will require the public availability of detailed preclinical data, including its kinome-wide selectivity profile. This guide provides a framework for how such an assessment can be conducted and reported, using established methodologies and illustrative data from well-characterized EGFR inhibitors. As more data on this compound becomes available, this framework can be used to directly compare its specificity and potential advantages over existing therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Toxicity Analysis of NRC-2694-A for Researchers
This guide provides a comparative analysis of the toxicity profile of NRC-2694-A, an investigational oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with established alternative treatments for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on currently available data.
Disclaimer: this compound is an investigational drug, and its full safety profile is still under evaluation in ongoing clinical trials. The information presented here is based on publicly available data and should be interpreted with caution.
Overview of this compound
This compound is being developed by NATCO Pharma Ltd. and is currently in a Phase 2 clinical trial in combination with paclitaxel for patients with R/M-HNSCC who have progressed on or after immune checkpoint inhibitor (ICI) therapy.[1][2] As an EGFR inhibitor, its mechanism of action is centered on blocking signaling pathways that promote tumor cell proliferation and survival.[3]
While specific quantitative toxicity data from preclinical or Phase 1 studies of this compound are not yet publicly available, the ongoing Phase 2 trial (NCT05283226) is actively monitoring for adverse events. These include, but are not limited to, skin rash, diarrhea, paresthesia, and dyspnea, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.[2]
Comparative Toxicity with Alternative Therapies
To provide context for the potential toxicity profile of this compound, this section presents a summary of the adverse events associated with other EGFR inhibitors (cetuximab, gefitinib, erlotinib) and taxanes (paclitaxel, docetaxel) commonly used in the treatment of head and neck cancer.
EGFR Inhibitors: Toxicity Profile
EGFR inhibitors are known for a distinct set of class-related toxicities, primarily affecting the skin and gastrointestinal tract.
| Adverse Event | Cetuximab | Gefitinib | Erlotinib |
| Dermatologic | Acneiform rash (70-80%)[3], Skin and subcutaneous tissue disorders (20.88%)[4][5] | Rash, Acne, Dry Skin[6] | Rash, Diarrhea[7] |
| Gastrointestinal | Mucosal inflammation[8], Diarrhea | Diarrhea (48% all grades, Grade 3: 6%)[6], Nausea, Vomiting | Diarrhea |
| Infusion Reaction | Anaphylactic reactions (variable rates)[3] | N/A (Oral) | N/A (Oral) |
| Metabolic | Hypomagnesemia[3][9] | N/A | N/A |
| Ocular | N/A | Keratitis (0.1%), Conjunctivitis, Blepharitis, Dry Eye (6.7%)[10][11] | N/A |
| Hepatic | N/A | Grade 3 or higher liver test abnormalities (ALT: 5.1%, AST: 3.0%, Bilirubin: 0.7%)[10] | N/A |
| Pulmonary | N/A | Interstitial Lung Disease (ILD) (1.3%, 0.7% Grade 3 or higher)[10] | N/A |
Data presented as incidence rates (all grades unless specified). N/A indicates data not prominently reported in the reviewed sources.
Taxanes: Toxicity Profile
Taxanes are a class of chemotherapy agents that interfere with microtubule function, leading to a different spectrum of toxicities, primarily hematological and neurological.
| Adverse Event | Paclitaxel | Docetaxel |
| Hematologic | Leukopenia (Grade 3/4: 37.5%), Neutropenia (Grade 3/4: 30.6%), Anemia (Grade 3/4: 12.5%)[12] | Infection (Grade 3/4: 6.3%), Neutropenic infection[13] |
| Neurological | Peripheral neuropathy (Grade 3/4: 5.6%)[12] | Neuropathy (Grade 2, dose-limiting)[14] |
| Gastrointestinal | Nausea, Constipation (Grade 3/4: 8.3%)[12] | Stomatitis, Diarrhea |
| Musculoskeletal | N/A | N/A |
| Cutaneous | N/A | Cutaneous reactions (Grade 3, dose-limiting)[14] |
| Constitutional | Anorexia (Grade 3/4: 5.6%)[12] | Lethargy, Stomatitis (in older patients)[13] |
| Other | Pneumonitis (Grade 3/4: 5.6%)[12] | Mucositis (Grade 3/4: 47.4% with radiation), Hyponatremia (Grade 3/4: 47.4% with radiation)[15] |
Data presented as incidence rates for Grade 3/4 adverse events unless specified. Data is primarily from studies in head and neck cancer patients.
Experimental Protocols
Standard in vitro assays are crucial for determining the cytotoxic potential of new chemical entities like this compound. Below are detailed methodologies for two key experiments.
Cell Viability (MTT) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a test compound.
Methodology:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizing Cellular Mechanisms and Workflows
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, which is the target of this compound. Inhibition of this pathway is intended to block downstream signals that lead to cell proliferation and survival.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for In Vitro Toxicity Assessment
The diagram below outlines the general workflow for assessing the in vitro toxicity of a new compound like this compound.
Caption: General workflow for in vitro toxicity assessment of a novel compound.
References
- 1. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. onclive.com [onclive.com]
- 4. Adverse event profile of five anti head and neck squamous cell carcinoma drugs: a descriptive analysis from WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse event profile of five anti head and neck squamous cell carcinoma drugs: a descriptive analysis from WHO-VigiAccess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Adverse events secondary to cetuximab therapy in head & neck cancer therapy and risk factors for serious outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal mining and analysis of influencing factors for adverse events of Nivolumab and Cetuximab in the treatment of head and neck cancer based on the US FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. researchgate.net [researchgate.net]
- 13. ec.europa.eu [ec.europa.eu]
- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 15. Toxicity and tolerance of concurrent docetaxel with radiotherapy in cisplatin ineligible head and neck cancer patients. - ASCO [asco.org]
Evaluating NRC-2694-A in T790M-Mutant Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative evaluation of the epidermal growth factor receptor (EGFR) inhibitor NRC-2694-A and its potential efficacy in T790M-mutant non-small cell lung cancer (NSCLC) models. As of the latest available data, direct preclinical or clinical studies assessing this compound specifically in the context of the T790M resistance mutation have not been publicly disclosed. Therefore, this guide offers a comparative framework based on the known characteristics of this compound as a likely first-generation EGFR tyrosine kinase inhibitor (TKI) and contrasts its theoretical profile with established third-generation TKIs that have proven efficacy against T790M-mutant tumors.
Executive Summary
This compound, an orally administered EGFR-TKI developed by NATCO Pharma Ltd., is currently in clinical development primarily for Head and Neck Squamous Cell Carcinoma (HNSCC)[1][2][3]. Publicly available information suggests it is a derivative of gefitinib, a first-generation EGFR inhibitor[4]. First-generation EGFR-TKIs are generally ineffective against the T790M "gatekeeper" mutation, which accounts for a significant portion of acquired resistance in EGFR-mutant NSCLC[5][6][7].
In contrast, third-generation EGFR-TKIs, such as the well-established osimertinib, and other investigational compounds like allitinib and CO-1686, have been specifically designed to overcome T790M-mediated resistance and have demonstrated significant clinical activity in this patient population[5][8][9]. This guide will present the available data on these alternatives to provide a benchmark for the performance characteristics required to effectively treat T790M-mutant NSCLC.
Comparative Efficacy in T790M-Mutant Models
The following table summarizes the available efficacy data for this compound and its alternatives in the context of T790M-mutant cancer models.
| Compound | Target | Efficacy in T790M-Mutant Models | Key Findings |
| This compound | EGFR[9] | Data Not Available | Currently under investigation for HNSCC[1][2]. As a potential gefitinib derivative, it is not expected to be active against T790M. |
| Osimertinib (AZD9291) | EGFR (mutant-selective, including T790M) | High | Standard of care for T790M-positive NSCLC. Demonstrates significant progression-free survival benefits[5][10][11][12]. |
| Allitinib (AST-1306) | EGFR, ErbB2 (irreversible) | Effective | Potent inhibitor of EGFR T790M/L858R double mutant in preclinical models[8]. |
| CO-1686 (Rociletinib) | EGFR (mutant-selective, covalent) | Effective | Induces tumor regression in EGFR T790M-mutated NSCLC xenograft models[3][9][13]. |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of therapeutic efficacy. Below are representative experimental protocols for key assays used to assess the performance of EGFR-TKIs in T790M-mutant models.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human NSCLC cell lines harboring the EGFR T790M mutation (e.g., NCI-H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compound (e.g., this compound, osimertinib) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 NCI-H1975 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered orally once daily. Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated.
Visualizing Molecular Pathways and Experimental Design
EGFR Signaling Pathway with T790M Resistance
Caption: EGFR signaling pathway and points of inhibition by TKIs.
General Workflow for Evaluating TKI Efficacy
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Oral this compound in combination with paclitaxel as therapy for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that progressed on or after an immune checkpoint inhibitor (ICI): A multi-center, single-arm, phase 2 trial. - ASCO [asco.org]
- 4. NRC-2694 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of T790M Acquisition Between Patients Treated with Afatinib and Gefitinib as First-Line Therapy: Retrospective Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuation of gefitinib plus chemotherapy prolongs progression-free survival in advanced non-small cell lung cancer patients who get acquired resistance to gefitinib without T790M mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Safe Disposal of NRC-2694-A: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NRC-2694-A must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, integrating specific handling precautions with general best practices for hazardous chemical waste management.
Hazard Profile of this compound
This compound is classified as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] It is imperative to prevent its release into the environment. The compound is harmful if swallowed.[1]
| Hazard Classification | Category | Precautionary Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye/Face Protection: Always wear safety glasses or goggles.[2]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Skin Protection: Wear a lab coat to protect from accidental skin contact.[2]
-
Respiratory Protection: Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably with exhaust ventilation.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to minimize risks and ensure regulatory compliance.
1. Waste Collection and Segregation:
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of down the sink or in the regular trash.[2][3] This is illegal and can have serious repercussions.[2] Evaporation is also not an acceptable method of disposal.[2][3]
-
Use Appropriate Containers: Collect all waste containing this compound in a sturdy, leak-proof, and chemically compatible container.[2][3] The container must be kept closed except when adding waste.[2][3]
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical wastes.[3] It should also be kept separate from biological or radioactive waste unless it is classified as multihazardous waste.[2][4]
2. Labeling and Storage:
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including "this compound," with their approximate percentages. The date the container was filled should also be included.[3]
-
Secure Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Use secondary containment for liquid wastes to prevent spills.[3]
3. Disposal of Empty Containers:
-
Rinsing Procedure: To render a container that held this compound non-hazardous, it must be thoroughly emptied. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[3] Given the high toxicity of similar compounds, it is best practice to collect the first three rinses as hazardous waste.[3]
-
Final Disposal: Only after being thoroughly rinsed and air-dried can the empty container be discarded with regular laboratory glass or plastic waste.[3]
4. Spill Management:
-
Immediate Action: In case of a spill, avoid inhalation of dust or contact with skin and eyes.[1]
-
Containment: Collect the spillage to prevent it from entering drains or the environment.[1]
-
Cleanup: Use appropriate absorbent materials for liquid spills. Contaminated cleanup materials, such as rags and absorbents, must be disposed of as hazardous waste.[3]
5. Final Disposal:
-
Approved Waste Disposal Facility: The final and most critical step is the disposal of the collected this compound waste. The contents and the container must be sent to an approved waste disposal plant.[1] This is typically handled through your institution's Environmental Health and Safety (EHS) office.[3][5]
-
Documentation: Ensure all necessary documentation is completed for the waste pickup and disposal, as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
The disposal of this compound is a procedural process and does not involve experimental protocols. The key is adherence to established safety and environmental regulations. All personnel who handle this compound must complete hazardous chemical waste management training provided by their institution.[2][5]
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety data sheets and disposal protocols.
References
- 1. NRC-2694|936446-61-6|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Logistics for Handling NRC-2694-A
Disclaimer: This document provides general guidance for handling the investigational compound NRC-2694-A, based on best practices for potent pharmaceutical and oncology drugs. As specific safety data for this compound is not publicly available, a substance-specific risk assessment must be conducted by qualified personnel before any handling. This information is intended for researchers, scientists, and drug development professionals to establish a robust safety framework.
This compound is an orally administered small-molecule tyrosine kinase inhibitor under investigation as an anti-cancer agent, particularly for head and neck squamous cell carcinoma.[1][2] As a potent compound, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the available preclinical toxicity data for this compound. It is crucial to note that this data is from non-human studies and should be interpreted with caution.
| Metric | Value | Species | Source |
| Maximum Tolerated Dose (MTD) | 500 mg/kg | Animal | Patent[3] |
| No Mortality Dose (LD₀) | 2000 mg/kg | Animal | Patent[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. The level of PPE should be determined by a risk assessment of the specific procedure being performed.[4][5][6][7]
| Activity | Recommended Personal Protective Equipment |
| Receiving/Unpacking | Gloves: Double chemotherapy-rated gloves (ASTM D6978 compliant). Eye/Face Protection: Safety glasses.[8] |
| Weighing/Compounding (Solid Form) | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, back-closing, long-sleeved gown. Eye/Face Protection: Goggles and face shield. Respiratory Protection: N95 or higher respirator (e.g., PAPR for high-potency) within a containment ventilated enclosure.[8] |
| Handling Solutions | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, back-closing, long-sleeved gown. Eye/Face Protection: Goggles. Respiratory Protection: Not typically required if handled within a certified chemical fume hood.[8] |
| Waste Disposal | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, back-closing, long-sleeved gown. Eye/Face Protection: Safety glasses or goggles. |
Experimental Protocols: Handling and Disposal
General Handling Procedures
All work with this compound must be performed in designated areas with restricted access to minimize cross-contamination and accidental exposure.[9][10]
-
Engineering Controls: Use primary engineering controls as the main barrier. For handling powders (weighing, aliquoting), use a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet. For handling solutions, work within a certified chemical fume hood.[11]
-
Designated Area: All procedures involving this compound should be conducted in a designated and clearly marked area.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process of cleaning and disinfection is recommended. All cleaning materials should be disposed of as hazardous waste.
-
Spill Management: A written spill procedure must be in place. Spill kits containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.
Disposal Plan
All waste generated from handling this compound, including used PPE, is considered hazardous pharmaceutical waste and must be disposed of accordingly.[12][13][14]
-
Segregation: All contaminated solid and liquid waste must be segregated into clearly labeled, sealed, and leak-proof hazardous waste containers.[12][15] Do not mix with general laboratory waste.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container.
-
Disposal: Dispose of all hazardous waste through the institution's environmental health and safety office, which will coordinate with a licensed hazardous waste vendor for final disposal, typically via incineration.[2][12][15] Empty stock containers should also be disposed of as hazardous waste.[12]
Visualizations
Logical Workflow for Handling this compound
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for safe handling of this compound.
EGFR Signaling Pathway Inhibition
This compound is an EGFR tyrosine kinase inhibitor.[2] It blocks signaling pathways that are crucial for cell growth and proliferation, which are often dysregulated in cancer. The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. dupont.com.sg [dupont.com.sg]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. osha.gov [osha.gov]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
